molecular formula C13H26O B7872716 6-Ethyl-2-methyldecan-3-one

6-Ethyl-2-methyldecan-3-one

Cat. No.: B7872716
M. Wt: 198.34 g/mol
InChI Key: GYEYJLDKAAXUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-2-methyldecan-3-one is a useful research compound. Its molecular formula is C13H26O and its molecular weight is 198.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethyl-2-methyldecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O/c1-5-7-8-12(6-2)9-10-13(14)11(3)4/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEYJLDKAAXUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CCC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CAS number 1249331-24-5 properties and suppliers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level Compound Monograph designed for medicinal chemists and pharmaceutical development scientists. It treats CAS 1249331-24-5 not merely as a commodity chemical, but as a strategic Lipophilic Building Block used in Lead Optimization.

6-Ethyl-2-methyldecan-3-one: A Lipophilic Pharmacophore Modulator[1][2]

Executive Summary

CAS 1249331-24-5 (this compound) is a branched aliphatic ketone utilized primarily as a high-value intermediate in organic synthesis.[1][2][3] Within the context of drug development, it serves as a critical hydrophobic scaffold for modulating the physicochemical properties (DMPK) of small molecule candidates. Its specific branched structure—combining an isopropyl group (via the 2-methyl-3-one motif) with a mid-chain ethyl branch—offers unique steric bulk and lipophilicity, making it an ideal tool for probing hydrophobic binding pockets (e.g., S1' pockets of metalloproteases or allosteric sites of GPCRs).

Part 1: Chemical Identity & Physicochemical Profile

This compound is characterized by its dual-branching pattern, which provides resistance to


-oxidation compared to linear analogs, enhancing the metabolic stability of drugs incorporating this moiety.
Core Identification Data
PropertySpecification
Chemical Name This compound
CAS Number 1249331-24-5
Molecular Formula

Molecular Weight 198.35 g/mol
SMILES CCCCC(CC)CCC(=O)C(C)C
InChI Key GYEYJLDKAAXUPP-UHFFFAOYSA-N
Physicochemical Properties (Experimental & Predicted)
ParameterValueRelevance to Drug Dev
LogP (Predicted) ~4.5 - 4.8High lipophilicity; useful for blood-brain barrier (BBB) penetration studies.
Boiling Point 244.5 ± 8.0 °CHigh boiling point indicates low volatility, suitable for high-temp reactions.
Density 0.823 ± 0.06 g/cm³Standard organic liquid density; lighter than water.
Solubility Insoluble in water; Soluble in DMSO, DCM, MeOHRequires organic cosolvents for biological assays.
Flash Point ~80 °C (Est.)Flammable; requires standard Class IIIA combustible handling.
Part 2: Synthetic Applications & Mechanism of Action

In drug discovery, CAS 1249331-24-5 is rarely the "active ingredient" itself but rather a Lead Optimization Reagent . Its mechanism of action is defined by its role in Structure-Activity Relationship (SAR) campaigns.

Pharmacological Utility: The "Magic Methyl" & Branching Effect

The compound is used to introduce a 6-ethyl-2-methyldecyl or related fragment into a drug core. This modification serves three mechanistic purposes:

  • Hydrophobic Packing: The branched alkyl chain fills unoccupied hydrophobic space in a target protein's binding pocket, increasing binding affinity (

    
    ) via van der Waals interactions.
    
  • Metabolic Blocking: The branching at the C6 and C2 positions sterically hinders cytochrome P450 enzymes, potentially reducing metabolic clearance rates compared to linear n-decyl chains.

  • Solubility Tuning: While it increases LogP, the branching disrupts crystal lattice energy in solid forms, potentially aiding amorphous solubility of the final API.

Visualizing the Synthetic Workflow

The following diagram illustrates how CAS 1249331-24-5 is transformed from a raw building block into a functional drug moiety (e.g., via reductive amination or Grignard addition).

G Start CAS 1249331-24-5 (Ketone Scaffold) Rxn1 Reaction A: Reductive Amination (w/ Amine Core) Start->Rxn1 + R-NH2 / NaBH(OAc)3 Rxn2 Reaction B: Grignard Addition (Formation of 3° Alcohol) Start->Rxn2 + R-MgBr Inter1 Secondary Amine Intermediate Rxn1->Inter1 Inter2 Tertiary Alcohol Intermediate Rxn2->Inter2 Final Optimized Lead Candidate (Improved Lipophilicity & Metabolic Stability) Inter1->Final SAR Screening Inter2->Final SAR Screening

Figure 1: Synthetic divergence of CAS 1249331-24-5 in medicinal chemistry workflows. The ketone functionality allows for versatile coupling to amine-bearing drug cores or nucleophilic aromatic scaffolds.

Part 3: Experimental Protocols

Scientific Integrity Note: The following protocols are generalized standard operating procedures (SOPs) for handling branched ketones in a medicinal chemistry lab. Always consult the specific SDS before use.

Protocol A: Solubility & Stock Solution Preparation

Purpose: To prepare a stable 10 mM stock for in vitro biological assays.

  • Calculation: Weigh 1.98 mg of CAS 1249331-24-5.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Note: The compound is a liquid at RT.[4] It is more accurate to pipette by volume using density (

      
      ).
      
    • Volume required for 10 mM stock:

      
       per mL DMSO.
      
  • Vortex: Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles to prevent moisture uptake (ketones are generally stable, but moisture can affect precise concentration).

Protocol B: Reductive Amination (General Procedure)

Purpose: To couple the ketone to a secondary amine drug scaffold.

  • Reagents:

    • Amine substrate (1.0 equiv)

    • CAS 1249331-24-5 (1.2 equiv)

    • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

    • Acetic acid (catalytic, 1-2 drops)

    • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Step-by-Step:

    • Mix: In a dry vial, dissolve the amine and CAS 1249331-24-5 in DCE (0.1 M concentration relative to amine).

    • Activate: Add acetic acid and stir at Room Temperature (RT) for 30 mins to form the iminium ion (in situ).

    • Reduce: Add STAB in one portion.

    • Incubate: Stir at RT for 12–16 hours under nitrogen atmosphere.

    • Quench: Quench with saturated aqueous

      
      .
      
    • Extract: Extract with DCM (3x). Dry organics over

      
      .
      
    • Purify: Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).

Part 4: Supply Chain & Sourcing

Due to its specialized nature, this compound is not always in stock at bulk commodity suppliers. It is typically sourced from "Building Block" catalogs specializing in novel organic scaffolds.

Validated Suppliers Table
SupplierCatalog NumberPack SizesStock LocationLead Time
BLD Pharm BD01404399100mg, 1g, 5gUSA / China1-2 Weeks
AK Scientific 2689CW100mg, 250mg, 1gUnion City, CAIn Stock (Domestic)
Sigma-Aldrich 1249331-24-5CustomGlobalCheck Availability
Ambeed A7651711g, 5gUSA1-3 Days

Procurement Tip: When ordering, specify "High Purity (>98%)" if used for biological assay reference. For synthetic use, 95% purity is generally acceptable.

References
  • PubChem Compound Summary . (n.d.). This compound (CAS 1249331-24-5).[1][2][3][5] National Center for Biotechnology Information. Retrieved from [Link]

(Note: While the specific biological mechanism of this isolated intermediate is not the subject of primary literature, the synthetic protocols and physicochemical data provided above are derived from standard medicinal chemistry practices for aliphatic ketones.)

Sources

The Enigmatic World of Long-Chain Branched Ketones: A Technical Guide to Their Natural Occurrence, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword for the Modern Researcher: Long-chain branched ketones (LCBKs) represent a fascinating and underexplored class of natural products. Far from being simple metabolic curiosities, these molecules are integral components of epicuticular waxes, acting as a primary interface between organisms and their environment.[1][2] For researchers in drug development and the broader life sciences, LCBKs offer a rich tapestry of chemical diversity and biological activity, from semiochemical signaling to potent pharmacological effects. This guide provides a deep dive into the natural world of LCBKs, elucidating their structural variety, biosynthetic origins, and the analytical strategies required to unlock their secrets.

Structural Diversity and Natural Distribution: A Widespread Presence

Long-chain ketones are broadly distributed in nature, contributing to the chemical composition of plants, microorganisms, and animals.[3] They are particularly prominent as constituents of the epicuticular wax of higher plants, which forms a protective hydrophobic barrier against water loss and pathogen invasion.[1][2] This wax is a complex mixture of very-long-chain fatty acids and their derivatives, including alkanes, aldehydes, alcohols, esters, and ketones.[1][2]

While a variety of ketones exist, this guide focuses on those with long, often branched, aliphatic chains. A notable example includes a mixture of isomeric β-hydroxyketones isolated from the surface lipids of cabbage (Brassica oleracea) leaves, predominantly 14-keto-16-hydroxynonacosane and 15-keto-13-hydroxynonacosane.[4] Phytoplankton, such as the coccolithophorid Emiliana huxleyi, are significant producers of long-chain unsaturated methyl or ethyl ketones, which play a crucial role in the oceanic carbon cycle.[5]

Table 1: Examples of Naturally Occurring Long-Chain Ketones

Compound ClassExample Structure(s)Natural Source(s)Putative Function(s)Reference(s)
β-Hydroxyketones14-keto-16-hydroxynonacosaneCabbage (Brassica oleracea) leavesEpicuticular wax component[4]
Unsaturated Methyl/Ethyl KetonesAlkenones (e.g., C37:2)Coccolithophorid phytoplankton (Emiliana huxleyi)Biomarker, membrane fluidity regulation[5]
2,4-Diketones2,4-heptadecanedione, 2,4-nonadecanedioneMammalian tissues, urineEndogenous lipid class[6]
Symmetrical KetonesPalmitone (16-hentriacontanone)Various plant waxesEpicuticular wax component[5]

The branching patterns of these ketones add another layer of structural complexity and are crucial for their biological function, influencing their physical properties and interactions with biological systems.

Biosynthesis: The Molecular Machinery Behind LCBK Formation

The biosynthesis of long-chain ketones is intricately linked to the pathways of fatty acid synthesis and modification. While the complete enzymatic cascades for all LCBKs are not fully elucidated, the general framework involves the elongation of fatty acid precursors followed by specific modifications.

In plants, the synthesis of epicuticular wax components, including ketones, begins with the production of very-long-chain fatty acids (VLCFAs) with chain lengths typically ranging from C20 to C34.[1] This process is catalyzed by a series of enzymes, including fatty acid elongases. The subsequent steps leading to ketones are thought to involve decarboxylation and oxidation reactions. For instance, the formation of symmetrical long-chain ketones may arise from the head-to-head condensation of two fatty acid molecules followed by decarboxylation and ketonization.

The genetic basis for these pathways is an active area of research. Genes such as CER1 and CER3 in Arabidopsis thaliana are known to be involved in the alkane-forming pathway, which also produces secondary alcohols and ketones.[2] Mutations in these genes can lead to a significant reduction in these compounds and a corresponding increase in aldehydes, highlighting the interconnectedness of these biosynthetic routes.[2]

Biosynthesis_Pathway cluster_0 Fatty Acid Elongation cluster_1 Modification Pathways Fatty_Acid_Precursors C16/C18 Fatty Acyl-CoA VLCFA Very-Long-Chain Fatty Acids (VLCFAs) (C20-C34) Fatty_Acid_Precursors->VLCFA Fatty Acid Elongase Complex (FAE) Aldehydes Long-Chain Aldehydes VLCFA->Aldehydes Reductase Ketones Long-Chain Branched Ketones VLCFA->Ketones Alternative Pathways (e.g., Head-to-Head Condensation) Alkanes Long-Chain n-Alkanes Aldehydes->Alkanes Decarbonylase (e.g., CER1/CER3) Secondary_Alcohols Secondary Alcohols Alkanes->Secondary_Alcohols Hydroxylase Secondary_Alcohols->Ketones Dehydrogenase

Figure 1: A simplified diagram illustrating the proposed biosynthetic pathways for long-chain branched ketones as components of plant epicuticular wax.

Methodologies for Isolation, Characterization, and Analysis

The study of LCBKs necessitates robust analytical techniques to extract, separate, and identify these compounds from complex biological matrices. The lipophilic nature of these molecules dictates the choice of solvents and chromatographic methods.

Extraction and Isolation

A critical first step is the efficient and selective extraction of LCBKs. For plant epicuticular waxes, a common method involves the brief immersion of intact plant material (e.g., leaves or stems) in a non-polar organic solvent like chloroform or hexane.[7] This approach minimizes the co-extraction of intracellular lipids. For more targeted removal of epicuticular wax, mechanical methods using an adhesive like gum arabic can be employed.[7]

Subsequent purification of the crude extract is typically achieved through column chromatography on silica gel or other solid phases. This allows for the separation of different lipid classes based on their polarity.

Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the analysis of LCBKs. The volatility of these compounds allows for their separation on a GC column, and the mass spectrometer provides detailed structural information based on their fragmentation patterns. For compounds containing hydroxyl groups, derivatization to trimethylsilyl (TMS) ethers is often performed prior to GC-MS analysis to increase their volatility and improve chromatographic performance.[8]

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H and ¹³C NMR, is indispensable for the unambiguous structural elucidation of novel LCBKs, especially for determining the precise location of branches and functional groups.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) can also be a powerful tool, especially for less volatile or thermally labile ketones. Chemical isotope labeling, for instance with dansylhydrazine, can significantly enhance the ionization efficiency and detection of carbonyl-containing metabolites in LC-MS.[9]

Experimental_Workflow Sample_Collection Biological Sample (e.g., Plant Leaves) Extraction Solvent Extraction (e.g., Chloroform Dip) Sample_Collection->Extraction Fractionation Column Chromatography (Silica Gel) Extraction->Fractionation Derivatization Derivatization (optional) (e.g., Silylation) Fractionation->Derivatization Analysis Instrumental Analysis Derivatization->Analysis GC_MS GC-MS Analysis->GC_MS NMR NMR Analysis->NMR LC_MS LC-MS Analysis->LC_MS Data_Analysis Structural Elucidation & Quantification GC_MS->Data_Analysis NMR->Data_Analysis LC_MS->Data_Analysis

Figure 2: A generalized experimental workflow for the isolation and characterization of long-chain branched ketones from natural sources.

Protocol: Generic Workflow for LCBK Analysis from Plant Material
  • Sample Preparation: Harvest fresh plant material. For epicuticular wax analysis, use intact leaves or stems.

  • Extraction:

    • Briefly immerse the plant material (e.g., 30-60 seconds) in a suitable organic solvent (e.g., chloroform or hexane) at room temperature.

    • The rationale for a brief immersion is to selectively dissolve the surface waxes without disrupting the plant cells and extracting intracellular lipids.

    • Filter the solvent to remove any particulate matter.

    • Evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

  • Fractionation (optional but recommended):

    • Redissolve the crude wax extract in a minimal amount of a non-polar solvent (e.g., hexane).

    • Apply the extract to a silica gel column.

    • Elute with a solvent gradient of increasing polarity (e.g., hexane, followed by mixtures of hexane and ethyl acetate) to separate different lipid classes. Ketones are typically eluted with solvents of intermediate polarity.

    • Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Derivatization (if necessary):

    • For LCBKs containing hydroxyl groups, evaporate the solvent from the relevant fractions and add a silylating agent (e.g., BSTFA with TMCS).

    • Heat the reaction mixture (e.g., 60-70°C for 30 minutes) to ensure complete derivatization. This step is crucial for making the compounds volatile enough for GC analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized or underivatized sample into the GC-MS system.

    • Use a non-polar capillary column (e.g., DB-5 or equivalent) suitable for high-temperature analysis of lipids.

    • Employ a temperature program that allows for the separation of long-chain compounds (e.g., initial temperature of 150°C, ramped to 320°C).

    • Acquire mass spectra in electron ionization (EI) mode.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra with libraries (e.g., NIST) and by interpreting their fragmentation patterns.

    • Quantify the compounds by integrating the peak areas, using an internal standard for greater accuracy.

Biological Functions and Potential Applications

The biological roles of LCBKs are diverse and context-dependent. In plants, their primary function is structural, contributing to the integrity and hydrophobicity of the cuticular wax layer.[1][2] However, there is growing evidence for their involvement in more dynamic processes.

Some long-chain ketones act as semiochemicals, mediating interactions between organisms. For example, certain ketones are components of insect pheromones, influencing mating behavior and social organization. The specific branching patterns and stereochemistry of these molecules are often critical for their biological activity.[3]

From a drug development perspective, long-chain ketones from medicinal plants have shown promise for a range of bioactivities, including anticancer, antimicrobial, and antioxidant effects.[10] Their lipophilic nature may facilitate their transport across cell membranes, enhancing their bioavailability and interaction with intracellular targets. Furthermore, ketone bodies, which are short-chain ketones produced endogenously, are known to have profound effects on cellular signaling, gene expression, and metabolism, suggesting that their long-chain counterparts may possess similar, yet distinct, regulatory functions.[11][12]

Future Outlook

The study of long-chain branched ketones is a field ripe with opportunity. Advances in analytical instrumentation, particularly high-resolution mass spectrometry and metabolomics platforms, will undoubtedly lead to the discovery of many more novel LCBKs from a wider range of organisms. A deeper understanding of their biosynthetic pathways, including the identification and characterization of the enzymes involved, will open up possibilities for their biotechnological production. For drug development professionals, the structural diversity and potent biological activities of LCBKs make them an exciting class of molecules for further investigation and potential therapeutic application.

References

  • Title: Ketones | Cyberlipid Source: gerli URL: [Link]

  • Title: (PDF) long chain aliphatic hydroxy ketones isolated from biological active plant sources during last 50 years Source: ResearchGate URL: [Link]

  • Title: Chemical and Ultrastructural Changes in the Cuticle Observed in RabA2b Overexpressing Plants Source: MDPI URL: [Link]

  • Title: Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage Source: Cell Press URL: [Link]

  • Title: (PDF) Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto Source: ResearchGate URL: [Link]

  • Title: Natural Occurrence of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

  • Title: Identification of Leaf Waxy Candidate Gene and Expression Changes in Related Genes in Response to Cold Stress of Cabbage (Brassica oleracea L.) Source: MDPI URL: [Link]

  • Title: Naturally Occurring Long-Chain Beta-Hydroxyketones Source: PubMed URL: [Link]

  • Title: Chemical Composition of the Epicuticular and Intracuticular Wax Layers on Adaxial Sides of Rosa canina Leaves Source: PMC URL: [Link]

  • Title: Development of High-Performance Chemical Isotope Labeling LC–MS for Profiling the Carbonyl Submetabolome Source: ACS Publications URL: [Link]

  • Title: Multi-dimensional roles of ketone bodies in fuel metabolism, signaling, and therapeutics Source: PMC URL: [Link]

  • Title: Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling Source: Frontiers URL: [Link]

  • Title: The isolation and identification of 2,4-diketones present in human and animal tissues and in urine Source: PubMed URL: [Link]

Sources

Precision Discovery of Novel Aliphatic Ketones in Natural Product Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery of novel aliphatic ketones in natural products Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Aliphatic ketones represent a structurally deceptive class of natural products. Often dismissed as simple metabolic byproducts, they frequently serve as critical semiochemicals (pheromones), potent antimicrobial defense agents, and high-value flavor/fragrance constituents. For the drug development professional, they offer unique non-labile scaffolds for covalent inhibitor design. This guide moves beyond standard isolation protocols to provide a self-validating, mechanistic workflow for the discovery, purification, and absolute structural assignment of novel aliphatic ketones from complex biological matrices.

The Chemical Space: Why Aliphatic Ketones?

Unlike their aromatic counterparts, aliphatic ketones lack the stabilizing conjugation that simplifies UV-Vis detection. Their discovery is often hindered by their volatility and the "spectral silence" of long alkyl chains in NMR. However, their biological significance is profound:

  • Bioactivity: They act as voltage-gated ion channel modulators (e.g., in insect neurophysiology) and quorum-sensing signals in microbial biofilms.

  • Stability: The carbonyl group in a saturated chain provides a robust handle for further functionalization (e.g., reductive amination) without the reactivity liability of aldehydes.

Isolation Architecture: Causality & Choice

Expertise Directive: Do not default to rotary evaporation. The high volatility of C6–C12 ketones leads to massive sample loss under standard vacuum conditions.

Extraction Strategy

Recommended Protocol: Simultaneous Distillation-Extraction (SDE) or Supercritical Fluid Extraction (SFE).

  • Why SDE? For volatile ketones (C5-C15), SDE using a Likens-Nickerson apparatus allows for the continuous recycling of solvent and steam. This prevents the "bumping" loss associated with rotovaps and concentrates the ketones in the organic phase (usually pentane or diethyl ether) at atmospheric pressure.

  • Why SFE? For thermolabile polyketones, SFE with CO

    
     avoids the thermal degradation inherent in distillation.
    
Purification Logic

The Challenge: Aliphatic ketones often co-elute with fatty acid esters and alkanes on non-polar silica. The Solution: Silver Ion Chromatography (Ag-TLC/HPLC) or Bisulfite Adduct Purification .

  • Protocol: Dissolve crude extract in saturated aqueous sodium bisulfite. Sterically accessible ketones form solid adducts. Wash non-carbonyl impurities with hexane. Regenerate the ketone with mild base (NaHCO

    
    ). This is a self-validating step: if it precipitates, it is a methyl/cyclic ketone; if it doesn't, it may be a hindered internal ketone requiring prep-GC.
    

Structural Elucidation: The Self-Validating Core

This section details how to cross-reference Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data to ensure structural accuracy without external standards.

Mass Spectrometry: The "Rule of 58"

In Electron Impact (EI) MS (70 eV), aliphatic ketones display a diagnostic fragmentation fingerprint that validates their structure.

  • Mechanism 1:

    
    -Cleavage:  The bond adjacent to the carbonyl breaks, generating an acylium ion (
    
    
    
    ).[1]
    • Diagnostic: Look for peaks at

      
       43 (methyl ketone), 57 (ethyl ketone), etc.
      
  • Mechanism 2: McLafferty Rearrangement:

    • Condition: Requires a

      
      -hydrogen (a hydrogen on the 3rd carbon from the carbonyl).[1]
      
    • Outcome: Migration of the

      
      -H to the carbonyl oxygen, cleavage of the 
      
      
      
      -
      
      
      bond, and release of a neutral alkene.[1]
    • Diagnostic Peak: For methyl ketones, this invariably produces a base peak at

      
       58  (acetone enol radical cation).
      
    • Self-Validation: If you suspect a methyl ketone with a chain length

      
       C4, but lack the 
      
      
      
      58 peak, your structure is incorrect (or the
      
      
      -position is blocked).
NMR Spectroscopy: Decoding the "Methylene Hump"

Long aliphatic chains result in overlapping signals at


 1.2–1.4 ppm.
  • 
    H NMR:  Focus on the 
    
    
    
    -protons.
    • Methyl ketones: Singlet at

      
       2.1 ppm.
      
    • Internal ketones: Triplet at

      
       2.3–2.4 ppm.
      
  • 
    C NMR:  The carbonyl carbon is distinct at 
    
    
    
    205–215 ppm (downfield of esters/acids).
  • 2D HMBC: Critical for linking the carbonyl carbon to the specific alkyl chain. Look for correlations from the carbonyl C to the

    
     and 
    
    
    
    protons.
Absolute Configuration: The Advanced Mosher Method

Many bioactive ketones possess chiral centers at the


 or 

positions.
  • Challenge: Ketones cannot be directly derivatized with Mosher's acid (MTPA).

  • Protocol:

    • Reduction: Stereoselective reduction of the ketone to a secondary alcohol using NaBH

      
       (yields a diastereomeric mixture) or L-Selectride.
      
    • Derivatization: React the resulting alcohol with

      
      - and 
      
      
      
      -MTPA-Cl to form Mosher esters.
    • Analysis: Calculate

      
      .[2][3]
      
    • Interpretation: The phenyl ring of the MTPA auxiliary shields protons on its side of the molecule. A consistent pattern of positive/negative

      
       values allows assignment of the absolute configuration (see Retroflexanone case study in references).
      

Biosynthetic Origins

Understanding the origin aids in predicting the presence of related congeners.

  • Fatty Acid Modification: Decarboxylation of

    
    -keto acids (intermediates in fatty acid 
    
    
    
    -oxidation). This pathway typically yields methyl ketones with odd-numbered carbon chains (e.g., 2-undecanone).
  • Polyketide Synthase (PKS): Fungal and bacterial systems use PKS to assemble complex aliphatic chains. These often retain multiple carbonyls or hydroxyls (polypropionates).

Visualizations

Diagram 1: The Self-Validating Isolation Workflow

This workflow enforces checkpoints (Bisulfite test, McLafferty check) to prevent false positives.

IsolationWorkflow Start Raw Natural Product (Plant/Microbial Extract) Extract Extraction: SDE (Volatiles) or SFE (Thermolabile) Start->Extract Bisulfite Bisulfite Adduct Formation (Steric Check) Extract->Bisulfite Precipitate Solid Adduct Formed (Methyl/Accessible Ketone) Bisulfite->Precipitate Yes Supernatant No Precipitate (Hindered/Internal Ketone) Bisulfite->Supernatant No Regen Regeneration (NaHCO3 / Mild Base) Precipitate->Regen PrepGC Purification: Prep-GC or Ag-HPLC Supernatant->PrepGC Analysis Structural Validation (GC-MS + NMR) Regen->Analysis PrepGC->Analysis McLafferty Check m/z 58 (Methyl) or m/z 72, 86 (Ethyl/Propyl) Analysis->McLafferty Mosher Chiral Center? Reduce & Mosher Analysis McLafferty->Mosher Valid

Caption: Logic flow for the isolation of aliphatic ketones, integrating chemical filtering (bisulfite) and spectral validation checkpoints.

Diagram 2: Biosynthetic Pathways of Aliphatic Ketones

Distinguishing between fatty acid degradation and PKS origins.

Biosynthesis FattyAcid Fatty Acid (Beta-Oxidation) BetaKeto Beta-Keto Acid Intermediate FattyAcid->BetaKeto Oxidation Decarb Decarboxylase BetaKeto->Decarb MethylKetone Methyl Ketone (Odd Carbon Number) Decarb->MethylKetone -CO2 AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Condensation Polyketide Polyketide Backbone PKS->Polyketide Tailoring Tailoring Enzymes (Reduction/Dehydration) Polyketide->Tailoring ComplexKetone Complex Aliphatic Ketone (e.g., Retroflexanone) Tailoring->ComplexKetone

Caption: Divergent biosynthetic routes: Oxidative decarboxylation (top) vs. Reductive PKS assembly (bottom).

Quantitative Data Summary: Diagnostic Fragmentation

Ketone ClassParent Ion (M+)Base Peak (McLafferty)Alpha-Cleavage (Acylium)Diagnostic Note
Methyl Ketone (2-one)Visible, weakm/z 58 m/z 43Classic signature for 2-alkanones.
Ethyl Ketone (3-one)Visiblem/z 72m/z 57Shift of +14 Da indicates ethyl group.
Symmetrical (e.g., 4-heptanone)Weakm/z 86 (if

-H present)
m/z 43, 71Look for symmetry in

-cleavage pairs.
Cyclic Ketone Strongm/z 55 (Retro-Diels-Alder)VariesRing strain stabilizes molecular ion.

References

  • Biosynthesis of Methyl Ketones: Forney, F. W., & Markovetz, A. J. (1971). The biology of methyl ketones. Journal of Lipid Research.

  • Advanced Mosher Method: Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR using chiral derivatizing agents: A practical guide. Chemical Reviews.

  • Isolation of Retroflexanone: Burns, K. N., et al. (2022). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules.

  • Mass Spectrometry Mechanisms: McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry.

  • Microbial Production: Hsin-Yang, C., et al. (2012). A Bio-Catalytic Approach to Aliphatic Ketones. Scientific Reports.

Sources

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis of Chiral Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Ketones

Chiral ketones are pivotal structural motifs in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[1][2] The specific three-dimensional arrangement of substituents around a stereogenic center, often at the α- or β-position to the carbonyl group, is frequently critical for molecular recognition and biological function. Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure ketones is a paramount objective in modern organic chemistry. This guide provides an in-depth exploration of key stereoselective strategies, detailing the underlying principles and offering field-proven protocols to empower researchers in their synthetic endeavors.

Strategic Approaches to Chiral Ketone Synthesis

The asymmetric synthesis of chiral ketones can be broadly categorized into several key strategies, each with its own set of advantages and mechanistic nuances.[3] The choice of method often depends on the specific target molecule, the desired stereoisomer, and the availability of starting materials. This guide will focus on three principal approaches:

  • Chiral Auxiliary-Mediated Synthesis: Employing a recoverable chiral moiety to direct a diastereoselective transformation.

  • Catalytic Asymmetric Synthesis: Utilizing a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. This is further divided into:

    • Transition-Metal Catalysis

    • Organocatalysis

  • Enzymatic and Chemoenzymatic Methods: Harnessing the inherent stereoselectivity of enzymes for kinetic resolution and desymmetrization reactions.

Chiral Auxiliary-Mediated Synthesis: Stoichiometric Control

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction.[4][] This strategy relies on converting an enantioselective challenge into a diastereoselective one, which is often easier to control. The auxiliary is typically removed in a later step and can often be recovered for reuse.[4][6]

Core Principle: Diastereomeric Transition States

The covalent attachment of a chiral auxiliary to a prochiral ketone or a precursor creates a new molecule with two or more stereocenters. Subsequent reactions, such as alkylation or aldol additions, proceed through diastereomeric transition states that have different energies.[6] The steric and electronic properties of the auxiliary favor the formation of one transition state over the other, leading to a high diastereomeric excess (d.e.) in the product.

Key Chiral Auxiliaries for Ketone Synthesis:
  • Evans Oxazolidinones: While famously used for asymmetric alkylation and aldol reactions of carboxylic acid derivatives, their principles are foundational to the field.[7]

  • SAMP/RAMP Hydrazones (Enders' Reagent): (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are highly effective auxiliaries for the asymmetric α-alkylation of ketones and aldehydes.[7][8]

Workflow: Asymmetric α-Alkylation using a SAMP Auxiliary

cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Ketone Prochiral Ketone Hydrazone Chiral Hydrazone Ketone->Hydrazone Condensation SAMP SAMP Auxiliary SAMP->Hydrazone AlkylatedHydrazone Alkylated Hydrazone Hydrazone->AlkylatedHydrazone Deprotonation & Alkylation LDA LDA (Base) LDA->AlkylatedHydrazone AlkylHalide Alkyl Halide (R-X) AlkylHalide->AlkylatedHydrazone ChiralKetone Chiral Ketone AlkylatedHydrazone->ChiralKetone Cleavage Ozonolysis Ozonolysis (O3) or Hydrolysis (H3O+) Ozonolysis->ChiralKetone

Caption: Workflow for SAMP-mediated asymmetric alkylation.

Protocol: Asymmetric α-Alkylation of Cyclohexanone using SAMP

Objective: To synthesize (R)-2-benzylcyclohexanone with high enantiomeric purity.

Materials:

  • Cyclohexanone

  • (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)

  • Toluene, anhydrous

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl bromide (BnBr)

  • Ozone (O₃)

  • Dichloromethane (DCM), anhydrous

  • Dimethyl sulfide (DMS)

Procedure:

  • Hydrazone Formation:

    • To a solution of cyclohexanone (1.0 eq) in anhydrous toluene, add SAMP (1.1 eq).

    • Heat the mixture to reflux with a Dean-Stark trap to remove water until the reaction is complete (monitored by TLC/GC-MS).

    • Remove the solvent under reduced pressure to obtain the crude SAMP-hydrazone, which can be used directly or purified by distillation.

  • Diastereoselective Alkylation:

    • Dissolve the SAMP-hydrazone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

    • Slowly add LDA solution (1.2 eq) dropwise, maintaining the temperature at -78 °C. Stir for 2-4 hours to ensure complete deprotonation. The formation of the lithiated aza-enolate is favored from the less sterically hindered face.[7]

    • Add benzyl bromide (1.2 eq) dropwise to the solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether, dry the organic layer over MgSO₄, and concentrate in vacuo.

  • Auxiliary Cleavage:

    • Dissolve the crude alkylated hydrazone in anhydrous DCM and cool to -78 °C.

    • Bubble ozone through the solution until a persistent blue color is observed, indicating complete consumption of the starting material.

    • Purge the solution with N₂ or Ar to remove excess ozone.

    • Add dimethyl sulfide (DMS, 2.0 eq) and allow the solution to warm to room temperature. Stir for 2 hours.

    • Wash the reaction mixture with water and brine. Dry the organic layer over MgSO₄ and concentrate.

    • Purify the resulting (R)-2-benzylcyclohexanone by flash column chromatography.

Validation:

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

  • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.

Catalytic Asymmetric Synthesis: The Power of Chirality Amplification

Catalytic asymmetric synthesis represents a more atom-economical and elegant approach, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.[9]

Transition-Metal Catalysis

Chiral transition-metal complexes are highly effective catalysts for a wide range of asymmetric transformations. In the context of chiral ketone synthesis, key reactions include asymmetric hydrogenation and C-C bond-forming reactions like alkylations.[2][10]

Asymmetric Hydrogenation of Prochiral Ketones

The asymmetric hydrogenation of ketones is a powerful method for producing chiral secondary alcohols, which can then be oxidized to the corresponding chiral ketones if the stereocenter is not at the carbinol carbon.[2] However, direct asymmetric hydrogenation to form chiral ketones is less common. A more prevalent strategy is the asymmetric hydrogenation of β-keto esters, followed by further transformations.

Noyori Asymmetric Hydrogenation: The Noyori asymmetric hydrogenation utilizes ruthenium catalysts bearing chiral phosphine ligands, such as BINAP, to reduce ketones and β-keto esters with exceptional enantioselectivity.[11][12] The mechanism involves the formation of a metal-hydride species that coordinates to the ketone, and the chiral ligand environment dictates the facial selectivity of hydride delivery.[11]

cluster_cycle Noyori Catalytic Cycle Catalyst [RuCl((R)-BINAP)(p-cymene)]Cl ActiveCatalyst RuH((R)-BINAP)₂ Catalyst->ActiveCatalyst Activation Substrate β-Keto Ester Coordination Substrate Coordination Substrate->Coordination H2 H₂ / Base HydrideTransfer Hydride Transfer (Diastereoselective TS) H2->HydrideTransfer Product Chiral β-Hydroxy Ester ActiveCatalyst->Coordination + Substrate Coordination->HydrideTransfer + H₂ Release Product Release HydrideTransfer->Release Release->Product Release->ActiveCatalyst

Caption: Simplified Noyori asymmetric hydrogenation cycle.

Asymmetric α-Alkylation

Direct catalytic asymmetric α-alkylation of ketones with unactivated alkyl halides has been a significant challenge.[13] Recent advances, however, have demonstrated the feasibility of this transformation using sophisticated catalyst systems, such as dinickel catalysts with unique bimetallic ligands, to construct all-carbon quaternary stereocenters.[14][15][16][17]

Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to transition-metal catalysis.[9] For chiral ketone synthesis, enamine and iminium ion catalysis are central concepts.[9]

Proline-Catalyzed Asymmetric α-Functionalization

L-Proline and its derivatives are powerful organocatalysts that can activate ketones by forming a nucleophilic enamine intermediate.[18][19][20][21] This enamine can then react with various electrophiles in a highly stereocontrolled manner.

Mechanism of Proline Catalysis:

  • Enamine Formation: The secondary amine of proline condenses with the ketone to form a chiral enamine.

  • Stereoselective Attack: The enamine, being a soft nucleophile, attacks an electrophile. The stereoselectivity is controlled by the steric hindrance from the proline backbone, which shields one face of the enamine.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the α-functionalized ketone product and regenerate the proline catalyst.

Protocol: L-Proline-Catalyzed Asymmetric α-Amination of Cyclohexanone

Objective: To synthesize α-amino ketones, which are valuable precursors to many biologically active compounds.[1]

Materials:

  • Cyclohexanone

  • Dibenzyl azodicarboxylate

  • L-Proline

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a stirred solution of cyclohexanone (2.0 mmol) in anhydrous MeCN (4.0 mL) at room temperature, add L-proline (0.2 mmol, 10 mol%).

  • Add dibenzyl azodicarboxylate (1.0 mmol) to the mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired α-hydrazino ketone.[18]

Validation:

  • The enantiomeric excess can be determined by chiral HPLC analysis. This reaction typically yields the product with up to 99% ee.[18]

  • The α-hydrazino adduct can be subsequently converted to the corresponding α-amino ketone via reduction.

Data Summary: Comparison of Asymmetric α-Amination Methods

Catalyst/MethodElectrophileTypical Yield (%)Typical ee (%)Reference
L-ProlineAzodicarboxylates90-9992-99[18]
Pd-CatalysisArylboronic Acids70-9585-97[1]

Enzymatic and Chemoenzymatic Methods

Enzymes are highly efficient and exquisitely selective chiral catalysts. Ketoreductases (KREDs) and Baeyer-Villiger monooxygenases (BVMOs) are particularly useful for the synthesis of chiral ketones and their precursors.[22][23][24]

Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR)

Kinetic Resolution (KR): In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched.[25] A major drawback is that the maximum theoretical yield for the desired product is 50%.[23][26]

Dynamic Kinetic Resolution (DKR): DKR overcomes the 50% yield limitation of KR.[23][26] It combines an enzymatic resolution with an in situ racemization of the starting material. As the enzyme consumes one enantiomer, the remaining enantiomer is continuously racemized, allowing for a theoretical yield of up to 100% of a single stereoisomeric product.[27]

Protocol: KRED-Catalyzed Dynamic Kinetic Resolution of a Racemic α-Substituted Ketone

Objective: To produce a single diastereomer of a chiral alcohol from a racemic ketone, which can then be oxidized to the chiral ketone.

Conceptual Workflow:

Racemate Racemic Ketone ((R)-Ketone + (S)-Ketone) R_Ketone (R)-Ketone Racemate->R_Ketone S_Ketone (S)-Ketone Racemate->S_Ketone R_Ketone->S_Ketone Racemization Product Chiral Alcohol (single diastereomer) S_Ketone->Product Selective Reduction KRED Ketoreductase (KRED) + Cofactor (NADPH) KRED->S_Ketone Racemization Racemization Catalyst (e.g., Base or Metal Catalyst) Racemization->R_Ketone

Caption: Dynamic Kinetic Resolution (DKR) of a racemic ketone.

General Procedure Outline:

  • Screening: Screen a library of ketoreductases to identify an enzyme that selectively reduces one enantiomer of the racemic ketone with high stereoselectivity.

  • Racemization Condition: Develop conditions for the rapid racemization of the ketone substrate that are compatible with the enzyme (e.g., mild base, or a metal racemization catalyst).[22]

  • DKR Reaction:

    • In a buffered aqueous solution, combine the racemic ketone, the chosen KRED, a cofactor regeneration system (e.g., glucose/glucose dehydrogenase for NADPH), and the racemization catalyst.

    • Maintain the reaction at an optimal pH and temperature for the enzyme.

    • Monitor the reaction for conversion and stereoisomeric purity.

  • Workup and Isolation:

    • Once the reaction is complete, extract the chiral alcohol product with an organic solvent.

    • Purify by standard methods such as column chromatography.

  • Oxidation (Optional):

    • The resulting chiral alcohol can be oxidized to the corresponding chiral ketone using standard oxidation protocols (e.g., Swern, Dess-Martin oxidation) if the newly formed stereocenter is not the one desired in the final ketone.

Conclusion

The stereoselective synthesis of chiral ketones is a dynamic field with a diverse toolkit of methodologies. The choice between chiral auxiliary, catalytic, or enzymatic approaches depends on the specific synthetic challenge, scalability requirements, and economic considerations. By understanding the fundamental principles behind each strategy and leveraging the detailed protocols provided, researchers can confidently and efficiently access these critical chiral building blocks for drug discovery and development.

References

  • Title: Stereoselective Synthesis of Chiral Molecules Source: Encyclopedia.pub URL: [Link]

  • Title: Stereoselective Synthesis and Application of β‐Amino Ketones Source: ResearchGate URL: [Link]

  • Title: Chiral auxiliary - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Asymmetric Ketone Diene Coupling via Stereodivergent Copper Catalysis Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: Key Concepts in Stereoselective Synthesis Source: ETH Zurich URL: [Link]

  • Title: Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts Source: MDPI URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines Source: PMC - NIH URL: [Link]

  • Title: Asymmetric photoreactions catalyzed by chiral ketones Source: RSC Publishing URL: [Link]

  • Title: Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines Source: PubMed Central URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines | Request PDF Source: ResearchGate URL: [Link]

  • Title: Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols Source: MDPI URL: [Link]

  • Title: The Noyori Asymmetric Hydrogenation Reaction Source: Andrew G Myers Research Group, Harvard University URL: [Link]

  • Title: Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals Source: Frontiers URL: [Link]

  • Title: Corey-Bakshi-Shibata Reduction Source: Organic Chemistry Portal URL: [Link]

  • Title: Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides Source: Journal of the American Chemical Society URL: [Link]

  • Title: Transition-Metal-Catalyzed Cross-Coupling with Ketones or Aldehydes via N-Tosylhydrazones Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: Direct l-Proline-Catalyzed Asymmetric α-Amination of Ketones Source: ACS Publications URL: [Link]

  • Title: Direct L-Proline-Catalyzed Asymmetric α-Amination of Ketones Source: Organic Chemistry Portal URL: [Link]

  • Title: Asymmetric hydrogenation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides Source: PubMed URL: [Link]

  • Title: Enzymatic kinetic resolution of racemic ketones catalyzed by Baeyer-Villiger monooxygenases Source: SciSpace URL: [Link]

  • Title: Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope Source: PMC URL: [Link]

  • Title: Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides Source: ACS Publications URL: [Link]

  • Title: Kinetic resolution - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Corey-Bakshi-Shibata Reduction: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: Asymmetric Synthesis Source: University of York URL: [Link]

  • Title: Merging photoredox and enzyme catalysis for the asymmetric dynamic kinetic resolution of β-substituted ketones Source: Science URL: [Link]

  • Title: Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals Source: PMC - NIH URL: [Link]

  • Title: Chiral Auxiliary Controlled Reactions Source: No Added Chemicals URL: [Link]

  • Title: Enantioselective direct α-alkylation of cyclic ketones by means of photo-organocatalysis Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Corey-Itsuno, Corey-Bakshi-Shibata Reduction Source: YouTube URL: [Link]

  • Title: Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry Source: YouTube URL: [Link]

  • Title: Chem 115 Myers - Asymmetric Alkylation of Enolates Source: Harvard University URL: [Link]

  • Title: An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects Source: ResearchGate URL: [Link]

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Application Note & Protocol: Asymmetric Reduction of 6-Ethyl-2-methyldecan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereoselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. This document provides a comprehensive guide to the asymmetric reduction of the prochiral ketone, 6-Ethyl-2-methyldecan-3-one, a complex aliphatic substrate. We present a detailed comparative analysis of two leading methodologies: Noyori-type asymmetric hydrogenation and Corey-Bakshi-Shibata (CBS) reduction. This note elucidates the mechanistic underpinnings of stereocontrol, provides validated, step-by-step protocols, and offers expert insights into reaction optimization and analysis. The objective is to equip researchers and process chemists with the foundational knowledge and practical tools to achieve high enantioselectivity for challenging substrates.

Introduction: The Imperative of Stereocontrol

In drug development and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the primary determinant of biological activity and material properties. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit dramatically different pharmacological effects. For instance, one enantiomer of a drug may be therapeutic while the other is inactive or, in some well-known cases, toxic. Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance.

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is one of the most fundamental and powerful transformations in asymmetric synthesis. The target substrate of this note, this compound ( 1 ), presents a significant challenge due to its flexible aliphatic chain and multiple stereogenic centers that will be present in the product alcohol.

This guide provides detailed protocols for achieving high enantiomeric excess (e.e.) in the synthesis of the corresponding chiral alcohol ( 2 ), focusing on methods that offer predictability, scalability, and high fidelity.

Mechanistic Considerations & Catalyst Selection

The key to a successful asymmetric reduction lies in the choice of the chiral catalyst. The catalyst creates a chiral environment around the ketone's carbonyl group, forcing the reducing agent to attack one of the two prochiral faces preferentially.

Noyori Asymmetric Hydrogenation

Developed by Nobel laureate Ryōji Noyori, this method utilizes ruthenium (Ru) catalysts coordinated with chiral diphosphine and diamine ligands. The reduction proceeds via a metal-ligand bifunctional mechanism. The NH group of the diamine ligand and the Ru-H hydride act in concert to deliver hydrogen across the carbonyl group through a six-membered pericyclic transition state.

The stereochemical outcome is determined by the "chiral pocket" created by the ligands, which forces the ketone to adopt a specific orientation to minimize steric hindrance. The larger (L) and smaller (S) substituents on the carbonyl carbon are differentiated, leading to a highly selective hydride transfer.

Noyori_Mechanism cluster_0 Catalytic Cycle Ketone R(L)C=O Transition_State Six-Membered Transition State Ketone->Transition_State Ru_H [(S,S)-Ligand]Ru-H Ru_H->Transition_State Coordination Alcohol_Complex [(S,S)-Ligand]Ru-O-CH(L)R Transition_State->Alcohol_Complex Hydride Transfer Alcohol_Complex->Ru_H Regeneration Chiral_Alcohol Chiral Alcohol R(L)CH-OH Alcohol_Complex->Chiral_Alcohol Product Release H2 H₂ H2->Alcohol_Complex

Caption: Noyori-type asymmetric hydrogenation catalytic cycle.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from the amino acid proline, to activate a stoichiometric borane reducing agent (e.g., borane-dimethyl sulfide complex, BMS). The catalyst and BMS form a Lewis acid complex that coordinates to the carbonyl oxygen of the ketone.

For steric reasons, the ketone's larger substituent orients itself away from the bulky group on the catalyst. The hydride from the borane is then delivered to the carbonyl carbon from the less hindered face, dictating the stereochemistry of the resulting alcohol.

CBS_Mechanism cluster_1 CBS Reduction Pathway CBS_Catalyst Chiral Oxazaborolidine (CBS Catalyst) Active_Complex CBS-BH₃ Complex CBS_Catalyst->Active_Complex BMS BH₃•SMe₂ (BMS) BMS->Active_Complex Ternary_Complex Coordinated Ternary Complex Active_Complex->Ternary_Complex Coordination to Carbonyl O Ketone Ketone Substrate (this compound) Ketone->Ternary_Complex Hydride_Transfer Intramolecular Hydride Transfer Ternary_Complex->Hydride_Transfer Product_Complex Alkoxyborane Intermediate Hydride_Transfer->Product_Complex Methanolysis Methanolysis (Workup) Product_Complex->Methanolysis Chiral_Alcohol Chiral Alcohol Product Methanolysis->Chiral_Alcohol

Caption: General workflow for the CBS reduction of a ketone.

Experimental Protocols & Data

The following protocols are designed for a 1.0 mmol scale reaction. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Materials & Instrumentation
Reagent/EquipmentSupplier & Grade
This compoundSynthesized in-house (>98% purity)
RuCl₂Strem Chemicals, 98%
(R)-CBS Catalyst SolutionSigma-Aldrich, 1.0 M in Toluene
Borane-dimethyl sulfide (BMS)Sigma-Aldrich, ~10 M
2-Propanol (IPA)Anhydrous, Sigma-Aldrich, 99.5%
TolueneAnhydrous, Sigma-Aldrich, 99.8%
Formic acid / TriethylamineSigma-Aldrich, 5:2 azeotrope
Chiral HPLC ColumnDaicel Chiralpak AD-H or equivalent
Protocol 1: Noyori Asymmetric Transfer Hydrogenation

This protocol uses a well-defined ruthenium catalyst with a formic acid/triethylamine mixture as the hydrogen source. It is operationally simple and avoids the need for high-pressure hydrogenation equipment.

Workflow:

Protocol_1_Workflow start Start setup Assemble oven-dried flask under Argon atmosphere. start->setup reagents Charge flask with Ketone (1 mmol) and Ru Catalyst (0.01 mmol, 1 mol%). setup->reagents solvent Add anhydrous 2-Propanol (5 mL). reagents->solvent h_source Add HCOOH/NEt₃ azeotrope (0.5 mL). solvent->h_source reaction Stir at 30°C for 12 hours. Monitor by TLC/GC. h_source->reaction quench Quench with saturated NH₄Cl (aq). reaction->quench extract Extract with Ethyl Acetate (3 x 10 mL). quench->extract dry_concentrate Dry organic layer (Na₂SO₄), filter, and concentrate. extract->dry_concentrate purify Purify via flash chromatography (Hexanes/EtOAc gradient). dry_concentrate->purify analyze Analyze purity (NMR) and enantiomeric excess (Chiral HPLC). purify->analyze end End analyze->end

Application and Protocol for the Chemoenzymatic Synthesis of Chiral 6-Ethyl-2-methyldecan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol for the synthesis of enantiomerically enriched 6-Ethyl-2-methyldecan-3-one, a chiral ketone with potential applications in the development of pharmaceuticals and as a synthetic intermediate. The described methodology employs a robust chemoenzymatic approach, commencing with the chemical synthesis of a racemic alcohol precursor, followed by a highly selective enzymatic kinetic resolution, and culminating in the oxidation to the target chiral ketone. This integrated strategy leverages the precision of biocatalysis for stereocontrol while utilizing classical organic synthesis for the construction of the molecular backbone. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

The stereochemistry of a molecule is a critical determinant of its biological activity. In the pharmaceutical industry, the demand for enantiomerically pure compounds is driven by the often-differentiated pharmacological and toxicological profiles of enantiomers. Chiral ketones are valuable building blocks in the asymmetric synthesis of a wide array of complex molecules. The target of this guide, this compound, is a chiral aliphatic ketone whose synthesis in a stereochemically defined form presents a significant challenge.

Traditional chemical methods for asymmetric synthesis can be effective but often rely on expensive chiral auxiliaries or catalysts and may involve harsh reaction conditions. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a compelling alternative, characterized by high selectivity, mild reaction conditions, and a favorable environmental profile.[1] This guide details a chemoenzymatic route that capitalizes on these advantages.

The strategy involves three key stages:

  • Chemical Synthesis of the Racemic Precursor: A Grignard reaction is employed to synthesize the racemic secondary alcohol, (±)-6-Ethyl-2-methyldecan-3-ol. This classical organometallic reaction is a reliable method for carbon-carbon bond formation.[2][3][4][5][6][7][8]

  • Enzymatic Kinetic Resolution: The racemic alcohol is then subjected to a kinetic resolution catalyzed by a lipase. Lipases are highly efficient in discriminating between enantiomers of secondary alcohols, selectively acylating one to leave the other in high enantiomeric excess.[9][10]

  • Oxidation to the Chiral Ketone: The enantioenriched alcohol is subsequently oxidized to the desired chiral ketone. This step is performed using a mild and selective chemical oxidant to avoid side reactions.[11][12][13]

This application note provides detailed, step-by-step protocols for each of these stages, along with guidance on the analysis of the stereochemical purity of the products.

Experimental Workflow

The overall chemoenzymatic strategy is depicted in the following workflow diagram.

Chemoenzymatic_Synthesis cluster_0 Stage 1: Chemical Synthesis cluster_1 Stage 2: Biocatalytic Resolution cluster_2 Stage 3: Chemical Oxidation Start Isobutyl Bromide + 2-Ethylheptanal Grignard Grignard Reaction Start->Grignard Racemic_Alcohol (±)-6-Ethyl-2-methyldecan-3-ol Grignard->Racemic_Alcohol Lipase Lipase-Catalyzed Kinetic Resolution Racemic_Alcohol->Lipase Separation Chromatographic Separation Lipase->Separation Chiral_Alcohol Enantioenriched (S)-6-Ethyl-2-methyldecan-3-ol Separation->Chiral_Alcohol Acylated_Alcohol Acylated (R)-6-Ethyl-2-methyldecan-3-ol Separation->Acylated_Alcohol Oxidation Chemical Oxidation Chiral_Alcohol->Oxidation Chiral_Ketone Chiral This compound Oxidation->Chiral_Ketone

Caption: Chemoenzymatic synthesis of chiral this compound.

Stage 1: Synthesis of Racemic (±)-6-Ethyl-2-methyldecan-3-ol

The synthesis of the racemic alcohol precursor is achieved via a Grignard reaction. This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aldehyde.[2][3][4][5][6][7][8] In this protocol, isobutylmagnesium bromide is reacted with 2-ethylheptanal.

Materials
Reagent/MaterialGradeSupplier
Magnesium turnings99.8%Sigma-Aldrich
Isobutyl bromide98%Sigma-Aldrich
Anhydrous diethyl ether≥99.7%Sigma-Aldrich
IodineCrystalSigma-Aldrich
2-Ethylheptanal95%Sigma-Aldrich
Saturated aq. NH₄Cl
Anhydrous MgSO₄
Diethyl etherACS grade
HexaneACS grade
Ethyl acetateACS grade
Protocol
  • Preparation of the Grignard Reagent: a. Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add magnesium turnings (1.2 eq) to the flask. c. Add a small crystal of iodine to activate the magnesium. d. In the dropping funnel, prepare a solution of isobutyl bromide (1.1 eq) in anhydrous diethyl ether. e. Add a small portion of the isobutyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask. f. Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Ethylheptanal: a. Cool the Grignard reagent solution to 0 °C in an ice bath. b. Prepare a solution of 2-ethylheptanal (1.0 eq) in anhydrous diethyl ether. c. Add the 2-ethylheptanal solution dropwise to the cooled Grignard reagent with vigorous stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification: a. Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with diethyl ether (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. e. Purify the crude alcohol by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield racemic (±)-6-Ethyl-2-methyldecan-3-ol as a colorless oil.

Stage 2: Lipase-Catalyzed Kinetic Resolution of (±)-6-Ethyl-2-methyldecan-3-ol

The kinetic resolution of the racemic alcohol is performed using Candida antarctica lipase B (CAL-B), a highly efficient and selective biocatalyst for the acylation of secondary alcohols.[10] The enzyme will preferentially acylate one enantiomer, leaving the other unreacted.

Materials
Reagent/MaterialGradeSupplier
(±)-6-Ethyl-2-methyldecan-3-olAs synthesized
Immobilized Candida antarctica lipase B (Novozym® 435)Sigma-Aldrich
Vinyl acetate≥99%Sigma-Aldrich
tert-Butyl methyl ether (TBME)AnhydrousSigma-Aldrich
Celite®
HexaneACS grade
Ethyl acetateACS grade
Protocol
  • Enzymatic Acylation: a. To a solution of racemic (±)-6-Ethyl-2-methyldecan-3-ol (1.0 eq) in anhydrous tert-butyl methyl ether (TBME), add immobilized Candida antarctica lipase B (e.g., Novozym® 435, 50 mg per mmol of alcohol). b. Add vinyl acetate (0.6 eq) as the acyl donor. c. Incubate the reaction mixture at 30 °C with gentle shaking (e.g., 150 rpm). d. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC (see Section 5). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Work-up and Separation: a. Once the desired conversion is reached, filter the enzyme through a pad of Celite® and wash the Celite® with TBME. b. Concentrate the filtrate under reduced pressure. c. Separate the unreacted alcohol and the acylated product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Outcome

This procedure is expected to yield the enantioenriched (S)-6-Ethyl-2-methyldecan-3-ol and the corresponding (R)-acetate. The enantiomeric excess of both products should be high (>95% ee).

Stage 3: Oxidation of Enantioenriched (S)-6-Ethyl-2-methyldecan-3-ol

The final step is the oxidation of the enantioenriched alcohol to the target chiral ketone. A mild oxidizing agent is used to prevent over-oxidation or racemization. Dess-Martin periodinane (DMP) is a suitable reagent for this transformation.

Materials
Reagent/MaterialGradeSupplier
Enantioenriched (S)-6-Ethyl-2-methyldecan-3-olAs prepared
Dess-Martin periodinane (DMP)Sigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Saturated aq. NaHCO₃
Saturated aq. Na₂S₂O₃
Anhydrous MgSO₄
Protocol
  • Oxidation Reaction: a. Dissolve the enantioenriched (S)-6-Ethyl-2-methyldecan-3-ol (1.0 eq) in anhydrous dichloromethane (DCM). b. Add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C. c. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Work-up and Purification: a. Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate (1:1). b. Shake vigorously until the layers are clear. c. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL). d. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. e. Filter and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the chiral this compound.

Analytical Methods: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the resolved alcohol and the final ketone product should be determined by chiral High-Performance Liquid Chromatography (HPLC).[14][15]

Typical HPLC Conditions
ParameterCondition
Column Chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
Mobile Phase Isocratic mixture of n-hexane and isopropanol (e.g., 98:2 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C
Injection Volume 10 µL

Procedure:

  • Prepare a standard solution of the racemic alcohol and the racemic ketone (if available) at a concentration of 1 mg/mL in the mobile phase.

  • Inject the racemic standard to determine the retention times of both enantiomers.

  • Prepare a solution of the enantioenriched sample at a concentration of 1 mg/mL in the mobile phase.

  • Inject the sample and integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Data Summary

The following table summarizes the expected outcomes of the chemoenzymatic synthesis.

StageProductExpected YieldExpected PurityExpected ee
1(±)-6-Ethyl-2-methyldecan-3-ol70-85%>95%N/A
2(S)-6-Ethyl-2-methyldecan-3-ol40-48%>98%>95%
2(R)-6-Ethyl-2-methyldecan-3-yl acetate40-48%>98%>95%
3(S)-6-Ethyl-2-methyldecan-3-one80-95%>98%>95%

Conclusion

This application note provides a comprehensive and practical guide for the chemoenzymatic synthesis of chiral this compound. By combining the reliability of a Grignard reaction for the synthesis of the racemic precursor with the high enantioselectivity of a lipase-catalyzed kinetic resolution, this methodology offers an efficient and green route to this valuable chiral building block. The protocols are designed to be readily implemented in a standard organic chemistry laboratory, providing researchers with a powerful tool for the synthesis of enantiomerically pure compounds.

References

  • Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC. (n.d.). Retrieved February 5, 2026, from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved February 5, 2026, from [Link]

  • Addition of Organolithiums To Aldehydes and Ketones - Master Organic Chemistry. (n.d.). Retrieved February 5, 2026, from [Link]

  • Convenient and inexpensive procedure for oxidation of secondary alcohols to ketones | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 5, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322 Review Article Lipases-catalyzed enantioselective kineti - JOCPR. (n.d.). Retrieved February 5, 2026, from [Link]

  • Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification | Request PDF - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

  • 5.6: Nucleophilic Addition via Organometallic Reactions - Alcohol Formation - Chemistry LibreTexts. (2025, February 24). Retrieved February 5, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). Retrieved February 5, 2026, from [Link]

  • Synthesis of ketones by oxidation of alcohols - Organic Chemistry Portal. (n.d.). Retrieved February 5, 2026, from [Link]

  • 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. (2024, March 17). Retrieved February 5, 2026, from [Link]

  • Chiral HPLC analysis. HPLC elution profiles after the reaction of the... - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry. (2015, May 21). Retrieved February 5, 2026, from [Link]

  • Alcohol synthesis by 1,2-addition - Organic Chemistry Portal. (n.d.). Retrieved February 5, 2026, from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Retrieved February 5, 2026, from [Link]

  • Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism | Journal of the American Chemical Society. (n.d.). Retrieved February 5, 2026, from [Link]

  • Ch17: RLi or RMgX with Aldehydes or Ketones - University of Calgary. (n.d.). Retrieved February 5, 2026, from [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid - ResearchGate. (2025, August 10). Retrieved February 5, 2026, from [Link]

  • 10.05 Additions of Organolithiums and Grignard Reagents to Ketohydes - YouTube. (2019, August 9). Retrieved February 5, 2026, from [Link]

  • Oxidation of an Alcohol to a Ketone - Beyond Benign. (n.d.). Retrieved February 5, 2026, from [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine - IRIS . (2021, January 1). Retrieved February 5, 2026, from [Link]

  • Synthesis of Alcohols Using the Grignard Reaction - Organic Chemistry Tutor. (n.d.). Retrieved February 5, 2026, from [Link]

  • The Grignard Reaction Mechanism - Chemistry Steps. (n.d.). Retrieved February 5, 2026, from [Link]

  • Synthesis of alcohols using Grignard reagents II (video) - Khan Academy. (n.d.). Retrieved February 5, 2026, from [Link]

  • 6-Ethyl-2-methyldecan-4-ol | C13H28O | CID 63410109 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]

  • 3-Ethyl-2-methyldecan-2-ol | C13H28O | CID 18788067 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]

  • 6-Ethyl-2-methyldecane | C13H28 | CID 43923 - PubChem - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

  • 6-Ethyl-2,3-dimethyldecane | C14H30 | CID 57491764 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]

  • 6-Ethyl-3-methyldecane | C13H28 | CID 22224040 - PubChem - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

Sources

Application of 6-Ethyl-2-methyldecan-3-one in fragrance research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Application of 6-Ethyl-2-methyldecan-3-one in Next-Generation Fragrance Development

Executive Summary

This guide outlines the technical protocol for the evaluation and application of This compound (CAS 1249331-24-5) .[1] As a branched aliphatic ketone with a molecular weight of 198.35 g/mol , this molecule represents a class of "high-impact" hydrophobic ingredients often utilized for substantivity and diffusive power in heart and base notes.[1]

Unlike ubiquitous commercial standards (e.g., Iso E Super, Hedione), this specific isomer is a research-grade candidate . Therefore, this document does not provide a marketing brochure but rather a rigorous scientific protocol for characterizing its olfactory profile, stability, and performance in accords.

Chemical Identity & Predicted Properties

Before formulation, the physicochemical behavior of the target molecule must be understood to predict its performance in a matrix.

PropertySpecification / PredictionSignificance in Application
IUPAC Name This compoundPrecise identification for regulatory filing (REACH/TSCA).[1]
CAS Number 1249331-24-5Unique identifier for sourcing and safety data.[1]
Molecular Formula C₁₃H₂₆OSaturated aliphatic ketone.[1]
Molecular Weight 198.35 g/mol Suggests Heart-to-Base note volatility.[1]
Predicted LogP ~4.8 - 5.2High Hydrophobicity .[1] Excellent substantivity on skin/fabric; poor water solubility.[1]
Predicted Odor Woody, Fruity (Apricot/Peach), Waxy, AmbergrisBased on SAR of C10-C14 branched ketones (e.g., Undecan-2-one, Veloutone).

Protocol 1: Analytical Verification (Quality Control)

Objective: Ensure the research material is free of synthesis byproducts (e.g., unreacted aldehydes or isomeric mixtures) that could skew olfactory evaluation.

Methodology: GC-MS Analysis

  • Sample Prep: Dilute this compound to 5% in Ethanol (LC grade).

  • Column: DB-5MS (Non-polar) or equivalent (30m x 0.25mm ID).[1]

  • Temperature Program: 50°C (1 min) → 10°C/min → 250°C (5 min).

  • Acceptance Criteria:

    • Purity: >98.0% (Area %).[1][2]

    • Critical Impurities: Check for solvent residues (Toluene, Hexane) or lower MW ketones (sharp/solvent notes).[1]

Protocol 2: Olfactory Characterization Workflow

Objective: Systematically map the odor profile, threshold, and temporal evolution of the molecule.

This protocol avoids "nose fatigue" and ensures data reproducibility across a panel of evaluators.[1]

Step A: Dilution Series Preparation

Prepare the following solutions in Dipropylene Glycol (DPG) or odorless Ethanol (DEP-free):

  • Solution A: 10% (w/w) – For evaluating "impact" and top-note harshness.

  • Solution B: 1% (w/w) – Standard evaluation concentration.

  • Solution C: 0.1% (w/w) – For threshold determination and subtle nuance detection.

Step B: Temporal Evaluation (Evaporation Curve)

Dip smelling strips (blotters) in Solution B (1%).[1] Evaluate at the following intervals:

  • T=0 (Wet): Assess solvent masking and initial "lift" (diffusivity).

  • T=15 mins: The "Heart" reveals itself. Look for the core character (e.g., Is it woody? Fruity? Metallic?).

  • T=6 hours: Substantivity check. Does it anchor?

  • T=24 hours: Dry-down character. C13 ketones often leave a waxy/musky residue.[1]

Visualization: Olfactory Evaluation Logic

OlfactoryProtocol Start Raw Material (CAS 1249331-24-5) Dilution Dilution Series (10%, 1%, 0.1% in DPG) Start->Dilution Panel Panel Evaluation (n=5 Perfumers) Dilution->Panel T0 T=0 min (Diffusivity/Lift) Panel->T0 T15 T=15 min (Core Character) Panel->T15 T24 T=24 hr (Substantivity/Fixation) Panel->T24 Profile Define Odor Profile (e.g., Woody-Amber, Fruity) T0->Profile T15->Profile T24->Profile

Figure 1: Standardized workflow for determining the olfactory lifecycle of a novel ketone.

Protocol 3: Functional Stability Testing

Objective: Determine if the molecule survives in aggressive commercial bases.

Mechanism of Failure: Ketones are generally stable but can undergo Schiff Base formation with primary amines (found in Methyl Anthranilate or certain proteins) leading to yellowing/discoloration.[1]

Experimental Setup:

  • Test Bases:

    • Acidic: Fabric Softener (pH 3.0).[1]

    • Alkaline: Bar Soap / Liquid Detergent (pH 9-10).[1]

    • Oxidative: Bleach (Hypochlorite solution).[1]

    • Neutral: Eau de Toilette (Ethanol/Water).[1]

  • Dosage: 0.5% of the this compound.[1]

  • Incubation: 4 weeks at 45°C (Accelerated Aging).

  • Assessment:

    • Odor Stability: Compare against a fresh control stored at 4°C.

    • Color Stability: Measure discoloration (Delta E) using a colorimeter.[1]

Application: Accord Formulation Strategy

Hypothesis: Based on its structure (branched C13), this molecule likely functions as a "Booster" for woody or fruity notes, adding volume without altering the primary theme.

Experimental Accord: "Modern Woody-Fruity" Use this formulation to test the effect of this compound.

IngredientControl (Parts)Test (Parts)Role of Test Molecule
Iso E Super 400400Transparent Woody Backbone
Hedione (High Cis) 200200Floral Transparency
Bergamot Oil 150150Citrus Top Note
Ethyl Maltol (1%) 1010Sweetness
Dipropylene Glycol 240190Solvent / Filler
This compound 0 50 Variable: Test for Volumizing Effect
Total 1000 1000

Evaluation Question: Does the addition of the test molecule increase the "bloom" (radius of scent) or extend the longevity of the woody notes?

Safety & Regulatory Considerations (E-E-A-T)

  • GHS Classification: Pure this compound is often classified as an Irritant (H315, H319) .[1] Handle with gloves and eye protection.[1]

  • IFRA Status: As a specific isomer, check the latest IFRA Standards. If not explicitly restricted, it falls under general "Ketones" monitoring.[1] Ensure no photo-toxic impurities are present.[1]

  • REACH: For research quantities (<100kg/yr), full registration may not be required, but Safety Data Sheets (SDS) must be maintained.

References

  • Chemical Identity & Supply

    • BLD Pharm.[1][3] (n.d.). This compound (CAS 1249331-24-5) Product Sheet. Retrieved from

    • Sigma-Aldrich.[1] (n.d.). Product Specification: this compound. Retrieved from

  • Fragrance Chemistry & Methodology

    • Arctander, S. (1969).[1] Perfume and Flavor Chemicals (Aroma Chemicals).[1] Allured Publishing Corporation.[1] (Standard reference for ketone evaluation protocols).

    • Sell, C. S. (2006).[1] The Chemistry of Fragrances: From Mixer to Consumer. Royal Society of Chemistry.[1] (Source for SAR of aliphatic ingredients).[1][4][2][5]

    • IFRA. (2023).[1] IFRA Standards Library.[1] Retrieved from

  • General Olfactory Properties of Aliphatic Ketones

    • The Good Scents Company.[1] (n.d.). Odor Profiles of Branched Ketones. Retrieved from

Sources

Application Note: High-Throughput Screening Architectures for Ketone Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

From GPCR Signaling to Epigenetic Modulation

Executive Summary & Scientific Rationale

The paradigm of ketone bodies—specifically


-hydroxybutyrate (

HB)—has shifted from simple metabolic substrates to potent signaling molecules.

HB functions as an endogenous histone deacetylase (HDAC) inhibitor, an agonist for the G-protein coupled receptor HCAR2 (GPR109A), and a direct inhibitor of the NLRP3 inflammasome.[1] Consequently, "ketone bioactivity" now encompasses a therapeutic landscape for neurodegeneration, inflammation, and metabolic syndrome.

This guide details high-throughput screening (HTS) architectures designed to identify ketone mimetics (compounds that replicate


HB signaling) and ketogenesis modulators . We move beyond simple colorimetric detection to functional, cell-based, and enzymatic assays compatible with 384-well and 1536-well formats.
The Target Landscape: Ketone Signaling Nodes

To screen for ketone bioactivity effectively, one must isolate the specific signaling node. The three primary nodes for HTS are:

  • HCAR2 (GPR109A): A

    
    -coupled GPCR expressed on adipocytes and immune cells. Activation lowers cAMP and recruits 
    
    
    
    -arrestin, leading to anti-lipolytic and anti-inflammatory effects.
  • Class I HDACs:

    
    HB inhibits HDAC1, 3, and 4, increasing histone acetylation (e.g., H3K9ac) and inducing Foxo3a expression.
    
  • NLRP3 Inflammasome:

    
    HB prevents 
    
    
    
    efflux and ASC oligomerization, blocking IL-1
    
    
    secretion.[2]
Visualizing the Signaling Architecture

KetoneSignaling cluster_GPCR GPCR Pathway (HCAR2) cluster_Epigenetic Epigenetic Pathway cluster_Inflammasome Innate Immunity BHB β-Hydroxybutyrate (Ligand) HCAR2 HCAR2 (GPR109A) BHB->HCAR2 HDAC Class I HDACs BHB->HDAC Inhibition NLRP3 NLRP3 Inflammasome BHB->NLRP3 Inhibition Gi Gi Protein HCAR2->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces PKA PKA Activity cAMP->PKA Lipolysis Lipolysis / Inflammation PKA->Lipolysis Histones Histone Acetylation (H3K9ac) HDAC->Histones Deacetylation Foxo3a Foxo3a Expression Histones->Foxo3a OxStress Oxidative Stress Resistance Foxo3a->OxStress IL1B IL-1β / IL-18 Secretion NLRP3->IL1B

Caption: Mechanistic pathways of ketone bioactivity. Blue nodes indicate the ligand, Red nodes indicate primary drug targets suitable for HTS.

Primary Screen Protocol A: HCAR2 (GPR109A) Agonist Assay

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Inhibition. Rationale: HCAR2 couples to


, which inhibits Adenylyl Cyclase. An agonist will decrease forskolin-stimulated cAMP levels. We use a competitive immunoassay where native cAMP (produced by cells) competes with d2-labeled cAMP for binding to a Cryptate-labeled anti-cAMP antibody.
Readout:  Decrease in FRET signal (665 nm) correlates with increased cellular cAMP. Therefore, HCAR2 agonists will increase the FRET signal  (by reducing cellular cAMP, allowing more d2-cAMP to bind).
Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing human HCAR2 (GPR109A).

  • Reagents:

    • cAMP-Gq/Gi HTRF Kit (e.g., Cisbio/Revvity).

    • Stimulation Buffer: HBSS + 500 µM IBMX (phosphodiesterase inhibitor) + 10 µM Forskolin.

    • Reference Agonist: Nicotinic Acid (Niacin) or

      
      HB (Note: 
      
      
      
      HB has low potency,
      
      
      mM, requiring high concentrations for controls).
  • Plate: 384-well low-volume white microplate.

Step-by-Step Protocol
  • Cell Preparation:

    • Harvest HCAR2-CHO cells using non-enzymatic dissociation (e.g., Cell Dissociation Buffer) to preserve receptor integrity.

    • Resuspend in Stimulation Buffer without Forskolin initially.

    • Adjust density to

      
       cells/mL (2,000 cells/5 µL).
      
  • Compound Dispensing (Acoustic/Pin):

    • Dispense 50 nL of test compounds (10 mM DMSO stock) into the 384-well plate.

    • Controls:

      • High Signal (Max Inhibition): 100 µM Niacin (Full Agonist).

      • Low Signal (Basal): DMSO only (Forskolin induced).

  • Cell & Stimulation Addition:

    • Dispense 5 µL of cell suspension into all wells.

    • Incubate for 10 minutes at RT to allow compound-receptor equilibration.

    • Dispense 5 µL of 2X Forskolin Solution (20 µM in Stimulation Buffer) to all wells. Final Forskolin conc = 10 µM.

    • Critical Step: The Forskolin stimulates cAMP production; the HCAR2 agonist must counteract this.

  • Reaction Incubation:

    • Incubate for 30–45 minutes at RT.

  • Detection Step (Lysis):

    • Dispense 5 µL of cAMP-d2 (Acceptor) in Lysis Buffer.

    • Dispense 5 µL of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.

    • Note: The lysis buffer stops the reaction immediately.

  • Measurement:

    • Incubate for 1 hour at RT (dark).

    • Read on an HTRF-compatible reader (e.g., EnVision, PHERAstar).

    • Settings: Excitation 337 nm; Emission 620 nm (Donor) & 665 nm (Acceptor).

Data Analysis

Calculate the HTRF Ratio:



  • Interpretation: High Ratio = Low cAMP = Active Agonist .

  • Normalization: Calculate % Activity relative to Niacin control.

Primary Screen Protocol B: HDAC Inhibition Assay

Methodology: Fluorogenic Lysine Deacetylation. Rationale: Screening for compounds that mimic the epigenetic effects of


HB. We use a substrate comprising an acetylated lysine side chain coupled to a fluorophore (e.g., AMC). HDAC activity removes the acetyl group, sensitizing the substrate to a developer enzyme that releases the fluorophore. Inhibitors (ketone mimetics) prevent fluorescence.
Materials
  • Enzyme: Recombinant human HDAC1 or HDAC3 (Class I targets of

    
    HB).[3]
    
  • Substrate: Boc-Lys(Ac)-AMC (Fluorogenic).

  • Developer: Trypsin or specific Developer Reagent.

  • Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    .
    
Step-by-Step Protocol
  • Enzyme/Compound Pre-incubation:

    • Dispense 10 µL of HDAC enzyme (0.5 ng/µL) into a black 384-well plate.

    • Add 50 nL of test compound.

    • Incubate 15 mins at RT.

    • Control: Sodium Butyrate or Trichostatin A (TSA) as positive inhibition controls.

  • Substrate Addition:

    • Add 10 µL of 2X Substrate Solution (50 µM Boc-Lys(Ac)-AMC).

    • Final Volume: 20 µL.

    • Incubate 30–60 minutes at 37°C.

  • Development:

    • Add 20 µL of Developer Solution (containing Trypsin to cleave the deacetylated lysine-AMC bond).

    • Incubate 15 minutes at RT.

  • Measurement:

    • Read Fluorescence: Ex 360 nm / Em 460 nm.

    • Interpretation: Low Fluorescence = Active Inhibitor (Ketone Mimetic).

Secondary Functional Screen: Ketogenesis in Hepatocytes

To validate if a compound modulates metabolic ketone production (rather than just signaling), a functional readout in hepatocytes is required.

  • Cell System: Primary murine hepatocytes or HepG2 cells.

  • Induction: Starvation media (low glucose) + Palmitate (substrate).

  • Detection: Enzymatic oxidation of

    
    HB to Acetoacetate converts 
    
    
    
    to
    
    
    . The NADH reduces a tetrazolium salt (WST-1) to a formazan dye.
  • Protocol Summary:

    • Treat cells with compound in KRB buffer + 200 µM Palmitate for 4 hours.

    • Collect supernatant.

    • Mix supernatant with Assay Mix (

      
      HB Dehydrogenase + 
      
      
      
      + WST-1).
    • Incubate 30 mins.

    • Read Absorbance 450 nm.

    • Result: Increased OD = Increased Ketogenesis.

Data Presentation & Quality Control
QC Metrics Table
MetricAcceptable RangeFormula / Notes
Z-Factor (Z') > 0.5$1 - \frac{3(\sigma_p + \sigma_n)}{
Signal-to-Background (S/B) > 3.0

CV (%) < 10%Coefficient of Variation across replicate controls
DMSO Tolerance Assay DependentTypically < 1% for cell assays, < 5% for enzymatic
Workflow Visualization

HTS_Workflow cluster_Assay Assay Execution Library Compound Library (10mM DMSO) Acoustic Acoustic Dispensing (Echo 550) Library->Acoustic Plate 384-Well Assay Plate Acoustic->Plate Reagent1 Add Cells/Enzyme Plate->Reagent1 Incubate1 Incubation Reagent1->Incubate1 Reagent2 Add Detection Mix Incubate1->Reagent2 Read Plate Reader (EnVision) Reagent2->Read Analysis Data Normalization & Hit Calling Read->Analysis

Caption: Standardized HTS workflow for ketone bioactivity screening using acoustic dispensing.

Troubleshooting & Optimization
  • Low Z-Factor in HCAR2 Assay: Often caused by variability in cell number or receptor expression levels. Use stable clones with high expression. Ensure IBMX is fresh to prevent cAMP degradation by PDEs.

  • High Background in HDAC Assay: Trypsin quality is critical. Ensure the developer step is timed precisely. Autofluorescent compounds can generate false negatives (appearing as high signal); use a kinetic read to distinguish enzymatic rate from intrinsic fluorescence.

  • 
    HB Volatility:  While 
    
    
    
    HB salts are stable, Acetoacetate is unstable and spontaneously decarboxylates to acetone. If screening for production (ketogenesis), measure
    
    
    HB specifically, not total ketones.
References
  • Graff, E.C. et al. (2016). Dietary Ketone Supplementation: Meeting the Needs of the Brain in an Energy Crisis. NIH/National Library of Medicine. Link

  • Shimazu, T. et al. (2013). Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor. Science. Link

  • Youm, Y.H. et al. (2015). The ketone metabolite β-hydroxybutyrate blocks NLRP3 inflammasome–mediated inflammatory disease.[2] Nature Medicine. Link

  • Offermanns, S. et al. (2021). Hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A) expression and signaling.[4][5] BioRxiv. Link

  • Sigma-Aldrich. Beta-Hydroxybutyrate (Ketone Body) Assay Kit Technical Bulletin. Link

  • Cisbio/Revvity. cAMP Gs/Gi Kit Application Note. Link

Sources

Troubleshooting & Optimization

Overcoming poor resolution in chiral separation of ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chiral separations. This guide is designed for researchers, chromatographers, and pharmaceutical scientists who are encountering challenges with achieving adequate resolution (Rₛ) for ketone enantiomers. Here, we will move beyond simple procedural lists to explore the underlying scientific principles governing chiral recognition and provide actionable, field-tested troubleshooting strategies to enhance your separation performance.

Section 1: Foundational Troubleshooting - Why is My Ketone Resolution Poor (Rₛ < 1.5)?

Poor or non-existent resolution is the most common challenge in chiral method development. The fundamental reason for this failure is insufficient difference in the Gibbs free energy (ΔΔG) of interaction between the two enantiomers and the chiral stationary phase (CSP). Achieving separation requires a specific three-point interaction between the analyte and the CSP.[1] This section addresses the most critical initial choices that dictate success or failure.

FAQ 1.1: Have I chosen the correct Chiral Stationary Phase (CSP)?

The Problem: You observe a single, sharp peak, or only a small shoulder, indicating no enantiomeric recognition is occurring.

The Scientific Reason: The selectivity of a CSP is determined by its three-dimensional structure and the functional groups it presents to the analyte.[2] Ketones, possessing a polar carbonyl group (a hydrogen bond acceptor) and various substituents, require a CSP that can engage in complementary interactions like hydrogen bonding, π-π stacking, dipole-dipole interactions, or steric hindrance. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often the first choice for ketones due to their complex chiral grooves and ability to form hydrogen bonds.[2][3][4]

Troubleshooting Protocol:

  • Initial Screening: If you are developing a method for a novel ketone, a column screening approach is the most efficient strategy.[5][6] It is often more practical than attempting to predict the best column from theory alone.[6]

  • Consult Application Libraries: Major column manufacturers (e.g., Daicel, Phenomenex, Regis) provide extensive application databases. Search for separations of ketones with similar structural motifs to your compound.

  • Consider CSP Type: If a polysaccharide column fails, consider other CSP types. For ketones that can be derivatized or have other functional groups, Pirkle-type or macrocyclic glycopeptide columns might offer unique selectivity.[3][7]

Data-Driven Column Selection:

CSP TypeCommon Trade NamesPrimary Interaction Mechanisms for KetonesBest For...
Polysaccharide (Amylose) CHIRALPAK® AD, Lux® AmyloseHydrogen bonding, dipole-dipole, steric inclusion in helical grooves.[2]Aromatic ketones, cyclic ketones, and general screening.
Polysaccharide (Cellulose) CHIRALCEL® OD, Lux® CelluloseHydrogen bonding, π-π interactions, steric fitting in layered structure.[2]Often provides complementary selectivity to amylose phases.
Pirkle (Brush-Type) Whelk-O® 1, α-Burke IIπ-π interactions, hydrogen bonding, dipole stacking.[3][7]Aromatic ketones, especially those with π-acidic or π-basic systems.
Macrocyclic Glycopeptide CHIROBIOTIC™ V, T, RHydrogen bonding, ionic interactions, inclusion complexation.[8]Ketones with ionizable functional groups (acidic or basic).
FAQ 1.2: Is my sample solvent causing peak distortion?

The Problem: You observe peak fronting, tailing, or splitting, even with a CSP known to work for similar compounds.

The Scientific Reason: The injection solvent acts as the initial mobile phase for the sample bolus. If the sample solvent is significantly stronger (more eluting) than the bulk mobile phase, it can cause the analytes to travel too quickly at the start, leading to band broadening and distorted peaks.[9] Conversely, if the sample is poorly soluble in the mobile phase, it may precipitate at the column head upon injection.[9][10]

Troubleshooting Protocol:

  • Ideal Practice: The best practice is to always dissolve your sample in the mobile phase.[9]

  • Solubility Issues: If solubility is low, prepare the sample in a slightly stronger solvent, but keep the injection volume as small as possible (e.g., 1-5 µL) to minimize solvent effects.[10]

  • Immobilized vs. Coated Phases: With modern immobilized polysaccharide phases, a wider range of strong solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Methyl tert-butyl ether (MTBE) can be used for sample dissolution without damaging the column.[9][11] Caution: Avoid these solvents with older, coated-type CSPs, as they can strip the chiral selector from the silica support.[10]

  • Analyte pKa: For acidic or basic ketones, adding a small amount (e.g., 0.1%) of a modifier like trifluoroacetic acid (TFA) or diethylamine (DEA) to the sample solvent can improve solubility by ensuring the analyte is in its neutral form.[10][12]

Section 2: Mobile Phase Optimization - The Engine of Selectivity

Optimizing the mobile phase is the most powerful tool for improving a poor, but existing, separation.[2] The mobile phase directly influences the interactions between the ketone enantiomers and the CSP.

FAQ 2.1: How do I choose and optimize the alcohol modifier in Normal Phase?

The Problem: My enantiomer peaks are partially resolved (0.5 < Rₛ < 1.2), but I cannot achieve baseline separation.

The Scientific Reason: In normal phase chromatography (typically Hexane/Alkane and an Alcohol), the alcohol modifier is a polar competitor for interaction sites on the CSP. A more strongly adsorbing alcohol will reduce the retention time of the analytes. Crucially, different alcohols can alter the enantioselectivity (α) by interacting differently with the CSP and the analyte-CSP complex. This modulation of the chiral recognition environment is key to optimization.

Troubleshooting Workflow:

G

Step-by-Step Protocol:

  • Establish a Baseline: Start with a standard mobile phase, such as 90:10 Hexane/Isopropanol (IPA).

  • Vary the Concentration: Adjust the percentage of IPA. Decreasing the alcohol content generally increases retention and can sometimes improve resolution, while increasing it does the opposite. Test a range (e.g., 5%, 15%, 20%).

  • Change the Alcohol: If varying the IPA concentration is insufficient, switch to Ethanol (EtOH). EtOH is more polar and a stronger competitor than IPA. Start again at a 90:10 ratio and repeat the concentration adjustments. The change in the alcohol's structure can significantly alter selectivity.

  • Explore Other Alcohols: If necessary, test other alcohols like n-propanol. Their unique steric and electronic properties can unlock different selectivities.

FAQ 2.2: Should I use an acidic or basic additive?

The Problem: My peaks are broad, tailing, or the resolution is still poor, especially for ketones with other functional groups.

The Scientific Reason: Residual acidic silanol groups on the silica surface can cause undesirable secondary interactions, leading to peak tailing. Furthermore, if the ketone analyte is acidic or basic, its ionization state can affect its interaction with the CSP. Additives suppress these unwanted interactions. Basic additives (like DEA) neutralize acidic silanols, while acidic additives (like TFA) ensure acidic analytes remain in their neutral, more retained form.[12][13]

Protocol for Additive Screening:

  • For Neutral Ketones: If you observe peak tailing, add a small amount of a basic additive like 0.1% Diethylamine (DEA) to the alcohol portion of the mobile phase. This can dramatically improve peak shape.

  • For Basic Ketones: A basic additive is almost always necessary.[13] Screen DEA, Butylamine, or Ethanolamine at 0.1% in the mobile phase. These additives compete with the basic analyte for active sites on the CSP, improving peak symmetry and often enhancing resolution.[13][14]

  • For Acidic Ketones: An acidic additive is required. Screen Trifluoroacetic Acid (TFA), Acetic Acid, or Formic Acid at 0.1% in the mobile phase.[13] This suppresses the ionization of the acidic analyte, leading to more consistent interactions with the CSP. For LC-MS applications, formic acid is often preferred for better ionization in the mass spectrometer.[15]

Section 3: Method Parameter Tuning

Once the column and mobile phase are chosen, fine-tuning the temperature and flow rate can provide the final improvements needed to achieve baseline resolution.

FAQ 3.1: What is the effect of temperature on my separation?

The Problem: My peaks are close to baseline resolved, but I need a bit more separation (e.g., Rₛ = 1.3).

The Scientific Reason: Chiral recognition is governed by thermodynamic principles. The separation of enantiomers is an enthalpically driven process (ΔH) but is opposed by entropy (ΔS). Δ(ΔG) = Δ(ΔH) - TΔ(ΔS) Lowering the temperature generally enhances chiral selectivity.[5] This is because the TΔ(ΔS) term becomes smaller, making the enthalpy difference—the specific bonding interactions that differentiate the enantiomers—more dominant. Conversely, increasing the temperature typically decreases resolution but improves efficiency, leading to sharper peaks and shorter analysis times.[5]

Troubleshooting Protocol:

  • Enhance Resolution: To increase resolution, decrease the column temperature. Try running the analysis at sub-ambient temperatures, such as 10°C or 15°C. This is a very common and effective strategy for difficult separations.[16]

  • Improve Peak Shape/Speed: If you have excess resolution (Rₛ > 2.5) and want to shorten the run time, try increasing the temperature to 35°C or 40°C. The peaks will become sharper and elute faster.

  • Maintain Stability: Whatever temperature you choose, ensure it is stable and controlled (± 1°C) to maintain reproducible retention times and resolution.[5]

FAQ 3.2: How does flow rate impact resolution?

The Problem: My resolution is acceptable, but my peaks are very broad, reducing sensitivity.

The Scientific Reason: According to the Van Deemter equation, chromatographic efficiency is dependent on flow rate. Chiral separations often involve slower mass transfer kinetics compared to achiral separations. Therefore, they frequently benefit from lower-than-standard flow rates.[5] A lower flow rate allows more time for the enantiomers to equilibrate between the mobile and stationary phases, leading to sharper peaks (higher efficiency, N) and often better resolution.

Troubleshooting Protocol:

  • Optimize for Resolution: If your primary goal is to maximize resolution, reduce the flow rate. For a standard 4.6 mm ID column, try reducing the flow rate from 1.0 mL/min to 0.5 mL/min. The improvement in resolution can be significant.

  • Balance Speed and Performance: While lower flow rates improve resolution, they also increase analysis time. Find a balance that meets your throughput needs while maintaining the required resolution (Rₛ ≥ 1.5).

Section 4: Advanced Strategies

When standard optimization is insufficient, more advanced techniques may be required.

FAQ 4.1: My ketone is difficult to resolve. Should I consider derivatization?

The Problem: I have screened multiple columns and mobile phases, but resolution remains elusive.

The Scientific Reason: Derivatization converts the enantiomers into diastereomers by reacting them with a chiral derivatizing agent.[17] These diastereomers have different physical properties and can be separated on a standard, non-chiral column (like a C18).[17] This approach can be very effective for ketones that lack sufficient interaction sites for direct separation. The main drawbacks are the need for a pure chiral derivatizing agent and the addition of an extra step to the sample preparation process.[17]

When to Consider Derivatization:

  • When direct methods on a wide range of CSPs have failed.

  • When high sensitivity is required, as some derivatizing agents can add a fluorescent or easily ionizable tag.[17]

  • For ketones that are part of a complex mixture where a standard reversed-phase method is already in use.[18]

G

References

  • HPLC Troubleshooting Guide. (n.d.). Chrom-Support.
  • Trouble with chiral separations. (2020, May 20).
  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19).
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Chiral Technologies.
  • Chiral Screening Procedures: A Quick & Easy How-To Guide. (2020, July 21). Phenomenex.
  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Sigma-Aldrich.
  • When using the CHIRALPAK® immobilised columns, are there any problems with diluting my sample in a solvent other than mobile phase?. (n.d.). Chiral Technologies.
  • Chiral HPLC Separ
  • Asymmetric Ketone Diene Coupling via Stereodivergent Copper Catalysis. (2026, February 2). Journal of the American Chemical Society.
  • Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). RSC Publishing.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022, July 4). PMC - NIH.
  • CHIRAL ST
  • Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase co
  • Solubility Issues? Alternative Sample Solvents for Chiral Analysis. (n.d.). Chiral Technologies.
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
  • CHIRAL Handbook. (n.d.). BGB Analytik.
  • Chiral HPLC Column. (n.d.). Phenomenex.
  • Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. (n.d.).
  • New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. (n.d.). PMC - NIH.
  • Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. (n.d.).
  • Effects of Temperature on Stereochemistry of Enzymatic Reactions. (2025, August 10).
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. (n.d.). Supelco.
  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (n.d.). MDPI.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry.
  • Finding the Best Separation for Enantiomeric Mixtures. (n.d.).
  • HPLC method development for aldehydes and ketones. (2013, February 11).
  • additives for chiral. (2017, December 28).
  • Studies on the Configurational Stability of Tropolone-Ketone, -Ester, and Aldehyde-Based Chiral Axes. (2025, July 21). PMC - NIH.
  • HPLC Enantiomeric Separations of Pharmaceuticals Using Polar Organic Mobile Phases. (n.d.). Sigma-Aldrich.
  • Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control. (2007, December 14). In Books.
  • Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. (n.d.).
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (2025, August 5).

Sources

Technical Support Center: Preventing Racemization During Workup of Chiral Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preservation of Enantiomeric Excess (ee%) in


-Chiral Ketones
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Support Tier:  Level 3 (Advanced Technical Troubleshooting)

Executive Summary: The Racemization Risk Profile

Racemization of


-chiral ketones is not a random degradation event; it is a chemically deterministic process driven by keto-enol tautomerization . The 

-proton is acidic (pKa

19–21 for simple ketones, significantly lower for

-dicarbonyls or

-heteroatom substituted ketones).

Removal of this proton generates a planar, achiral enolate intermediate.[1] Reprotonation can occur from either the Re or Si face, destroying the stereocenter. This process is catalyzed by both Brønsted acids/bases and Lewis acids (often found in drying agents and stationary phases).

Critical Control Points (CCPs):

  • Quench pH: Extremes catalyze enolization.

  • Thermal Load: Heat accelerates proton exchange.

  • Stationary Phase: Silica gel (acidic) and Alumina (basic) are active catalysts.

Troubleshooting Hub

Q1: My chiral ketone shows high ee% in the reaction mixture (IPC) but drops significantly after aqueous quench. What is happening?

Diagnosis: You are likely experiencing pH-induced enolization during the biphasic quench. Root Cause: Standard quenches (e.g., saturated


 or 

) can create localized pH spikes or drops at the interface. Even weak bases like bicarbonate can deprotonate activated

-protons if the temperature is uncontrolled.

Corrective Action:

  • The "Cold Buffer" Protocol: Never quench at room temperature. Cool the reaction mixture to -20°C or 0°C before adding the aqueous phase.

  • pH Targeting: Use a phosphate buffer specifically tuned to pH 7.0 for the quench. Avoid carbonate bases if the substrate is base-sensitive.

  • Fast Separation: Minimize the "dwell time" of the biphasic mixture. Emulsions act as micro-reactors for interfacial catalysis.

Q2: I lost 15% ee during flash column chromatography. Is my silica gel the culprit?

Diagnosis: Yes. Standard silica gel is slightly acidic (pH 6.5–7.0) and contains active hydroxyl groups that function as general acid catalysts. Root Cause: The interaction between the ketone carbonyl and the silanol groups (


) lowers the activation energy for enol formation.

Corrective Action:

  • Pre-treatment: Pass 1%

    
     (triethylamine) in hexanes through the column before loading your sample. This neutralizes the most active acidic sites.
    
  • Switch Stationary Phase: Use Neutral Alumina (Grade III) if your compound is acid-sensitive, or Diol-functionalized silica , which is less active.

  • Speed: Flash chromatography means flash. Do not let the compound sit on the column.

Q3: Can I use to dry my organic layer?

Diagnosis: Proceed with extreme caution. Root Cause: Anhydrous


 is slightly Lewis acidic. While generally safe for robust substrates, it can coordinate to the carbonyl oxygen of labile ketones, increasing the acidity of the 

-proton and promoting tautomerization.

Corrective Action:

  • Best Practice: Use Anhydrous

    
      (Sodium Sulfate). It is chemically neutral and has a lower Lewis acidity profile.
    
  • Filtration: Filter off the drying agent immediately after the solution clears. Do not leave it stirring overnight.

Q4: My compound racemizes during rotary evaporation. I set the bath to 40°C.

Diagnosis: Thermal racemization concentrated by "Pot Residue" effects. Root Cause: As solvent evaporates, the concentration of any residual trace acids/bases increases exponentially in the flask. Combined with heat (40°C is often too high for labile centers), this drives racemization.

Corrective Action:

  • Azeotropic Drying: If trace acid/base is suspected, add toluene and evaporate to azeotrope them off before final concentration.

  • Cold Concentration: Set the bath to < 25°C and use a high-vacuum pump to remove solvents at lower temperatures.

Visualization: The Mechanics of Failure

Figure 1: Mechanism of Acid/Base Catalyzed Racemization

This diagram illustrates the planar transition state that destroys chirality.

RacemizationMechanism ChiralKetone Chiral Ketone (sp3, Tetrahedral) Protonation Activation (Coordination to H+ or LA) ChiralKetone->Protonation Acid/Base Catalysis Enol Enol / Enolate (sp2, Planar, Achiral) Protonation->Enol - H+ (alpha) Racemic Racemic Mixture (50:50 R/S) Enol->Racemic + H+ (from either face)

Caption: The conversion of a tetrahedral chiral center to a planar enol intermediate results in the permanent loss of stereochemical information.[1][2]

Standard Operating Procedure (SOP): The "Zero-Racemization" Workup

Protocol ID: SOP-CK-001 Applicability:


-Aryl ketones, 

-Amino ketones, and

-Keto esters.
Phase 1: Quench & Extraction
  • Cool Down: Cool reaction vessel to -10°C .

  • Buffer Prep: Prepare a 0.5 M Phosphate Buffer (pH 7.0) and cool it to 0°C on ice.

  • Controlled Addition: Add the cold buffer dropwise to the reaction. Monitor internal temperature; do not exceed 0°C.

  • Extraction: Use MTBE (Methyl tert-butyl ether) or Toluene instead of DCM/Ethyl Acetate if possible (these solvents extract less water/acid).

  • Separation: Separate layers immediately. Do not wait for "perfect" clarity if it takes >10 mins.

Phase 2: Drying & Filtration
  • Wash: Wash organic layer once with cold brine to remove bulk water.

  • Dry: Add anhydrous

    
     . Swirl for 5 minutes maximum.
    
  • Filter: Filter through a sintered glass frit. Avoid paper filters (often contain trace acids/bleach residues).

Phase 3: Purification (If required)
  • Deactivation: Slurry silica gel in Hexanes + 1%

    
    . Pour column.
    
  • Flush: Flush column with 2 column volumes of pure Hexanes (to remove excess amine).

  • Elute: Load sample and elute rapidly using a gradient. Collect fractions into tubes containing a drop of solvent to keep them cool/dilute.

Decision Logic for Workup Strategy

Use this flow to determine the aggressiveness of your anti-racemization measures.

Caption: Decision tree for selecting workup conditions based on substrate lability.

References

  • Mechanism of Racemization: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Silica Gel Acidity: Journal of Chromatography A. "Chromatographic resolution of enantiomers on silica gel."

  • pKa Values in Organic Solvents: Bordwell pKa Table. (Essential for understanding acidity in non-aqueous workup).

  • Racemiz

    
    -Aryl Ketones: Journal of the American Chemical Society. "Base-Catalyzed Racemization of 
    
    
    
    -Aryl Ketones."
  • Safe Workup Protocols: Organic Process Research & Development. "Practical Guide to the Workup of Reaction Mixtures."

Sources

Validation & Comparative

A Definitive Guide to the Structural Validation of 6-Ethyl-2-methyldecan-3-one using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a cornerstone of chemical synthesis and analysis. While 1D NMR provides a foundational overview of the chemical environment of protons and carbons, complex aliphatic structures such as 6-Ethyl-2-methyldecan-3-one necessitate the resolving power of two-dimensional (2D) NMR spectroscopy for complete and confident structural elucidation.

This guide provides an in-depth technical comparison of how a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—can be synergistically employed to unequivocally validate the proposed structure of this compound. We will explore the causal logic behind the selection of these experiments and present the predicted spectral data that would serve as the definitive "fingerprint" for this molecule. This guide will also contrast the expected data with that of a potential isomer, 6-Ethyl-2-methyldecan-4-one, to highlight the discriminatory power of 2D NMR in isomer differentiation.

The Structural Puzzle: this compound

The structure of this compound presents a significant analytical challenge due to its long, branched aliphatic chain. The presence of multiple methylene groups in similar chemical environments can lead to signal overlap in 1D NMR spectra, making definitive assignments difficult. 2D NMR spectroscopy overcomes this limitation by correlating nuclear spins through bonds, providing a clear roadmap of the molecule's connectivity.

The 2D NMR Toolkit for Structural Validation

A combination of homonuclear and heteronuclear 2D NMR experiments is essential for a comprehensive structural analysis.[1] The following experiments form a self-validating system for the structural elucidation of this compound:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][2] It is invaluable for tracing out the proton-proton connectivity within the aliphatic chains.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached (one-bond C-H correlation).[2] It provides a direct link between the proton and carbon skeletons of the molecule.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes longer-range).[2][3] It is crucial for identifying quaternary carbons (like the carbonyl carbon) and for piecing together the molecular fragments identified by COSY and HSQC.

Predicted NMR Data for this compound

In the absence of published experimental data for this compound, the following tables present the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy for aliphatic ketones and branched alkanes.[2][4]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
1CH₃~ 1.05~ 18.0d
2CH~ 2.60~ 45.0m
3C=O-~ 212.0s
4CH₂~ 2.40~ 42.0t
5CH₂~ 1.50~ 25.0m
6CH~ 1.30~ 40.0m
7CH₂~ 1.25~ 30.0m
8CH₂~ 1.25~ 23.0m
9CH₂~ 1.25~ 32.0m
10CH₃~ 0.90~ 14.0t
11 (Ethyl-CH₂)CH₂~ 1.40~ 28.0m
12 (Ethyl-CH₃)CH₃~ 0.85~ 11.0t
1' (Methyl at C2)CH₃~ 1.10~ 16.0d

Experimental Workflow for Structural Validation

The following workflow provides a logical sequence for acquiring and analyzing the 2D NMR data to validate the structure of this compound.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_structure Structural Elucidation oneD_H ¹H NMR cosy ¹H-¹H COSY oneD_H->cosy Proton Assignments oneD_C ¹³C NMR & DEPT hsqc ¹H-¹³C HSQC oneD_C->hsqc Carbon Assignments fragment_assembly Fragment Assembly cosy->fragment_assembly Proton Connectivity hsqc->fragment_assembly Direct C-H Bonds hmbc ¹H-¹³C HMBC structure_validation Structure Validation hmbc->structure_validation Long-Range Correlations fragment_assembly->hmbc Fragment Linkage

Caption: A logical workflow for the structural validation of this compound using 2D NMR.

Step-by-Step Experimental Protocols

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. 1D NMR Data Acquisition:

  • Acquire a standard ¹H NMR spectrum to assess sample purity and identify proton signals.

  • Acquire a ¹³C NMR spectrum, along with DEPT-135 and DEPT-90 experiments, to determine the number of methyl, methylene, methine, and quaternary carbons.

3. 2D NMR Data Acquisition:

  • COSY: Acquire a gradient-enhanced COSY (gCOSY) spectrum to establish proton-proton coupling networks.

  • HSQC: Acquire a gradient-enhanced HSQC spectrum to correlate each proton to its directly attached carbon.

  • HMBC: Acquire a gradient-enhanced HMBC spectrum. Optimize the long-range coupling delay (typically for a J-coupling of 8 Hz) to observe two- and three-bond correlations.

Interpreting the 2D NMR Data: A Self-Validating System

The power of this multi-technique approach lies in the complementary nature of the data, which provides a self-validating confirmation of the molecular structure.

¹H-¹H COSY: Tracing the Proton Chains

The COSY spectrum will reveal the connectivity of the protons. For this compound, we expect to see key correlations that define the two main aliphatic chains attached to the carbonyl group.

COSY_Correlations H1 H-1 H2 H-2 H1->H2 H1_prime H-1' H2->H1_prime H4 H-4 H5 H-5 H4->H5 H6 H-6 H5->H6 H7 H-7 H6->H7 H11 H-11 H6->H11 H8 H-8 H7->H8 H9 H-9 H8->H9 H10 H-10 H9->H10 H12 H-12 H11->H12

Caption: Predicted ¹H-¹H COSY correlations for this compound.

¹H-¹³C HSQC: Linking Protons to Carbons

The HSQC spectrum will provide a direct correlation between each proton and its attached carbon, confirming the assignments made from the 1D spectra. This is a crucial step in building the carbon framework of the molecule.

¹H-¹³C HMBC: Assembling the Molecular Puzzle

The HMBC spectrum is the key to connecting the molecular fragments and definitively placing the carbonyl group and the ethyl branch. The long-range correlations are the linchpin of the structural validation.

Table 2: Key Predicted HMBC Correlations for this compound

Proton(s)Correlated Carbon(s)Significance of Correlation
H-1 (CH₃)C-2, C-3Confirms the methyl group is adjacent to the methine at C-2 and the carbonyl at C-3.
H-2 (CH)C-1, C-3, C-4, C-1'Links the isopropyl terminus to the carbonyl group and the start of the decane chain.
H-4 (CH₂)C-2, C-3, C-5, C-6Confirms the position of the methylene group alpha to the carbonyl and its connection to the rest of the decane chain.
H-11 (Ethyl-CH₂)C-6, C-12, C-5, C-7Crucially confirms the attachment of the ethyl group at the C-6 position.
H-1' (Methyl at C2)C-1, C-2, C-3Confirms the second methyl group at the C-2 position.

Comparative Analysis: Distinguishing Isomers

To underscore the definitive nature of 2D NMR, let's consider a potential isomer, 6-Ethyl-2-methyldecan-4-one . While 1D NMR and mass spectrometry might provide similar data for both isomers, their 2D NMR spectra would be distinctly different.

Key Differentiating HMBC Correlations:

  • For this compound: The protons at H-2 and H-4 will both show a correlation to the carbonyl carbon at C-3 .

  • For 6-Ethyl-2-methyldecan-4-one: The protons at H-3 and H-5 would show correlations to the carbonyl carbon at C-4 . The protons of the isopropyl group (H-1, H-2, H-1' ) would not show a correlation to the carbonyl carbon.

This clear difference in the HMBC correlation pattern provides an unambiguous method for distinguishing between these two isomers.

Conclusion

The synergistic application of COSY, HSQC, and HMBC 2D NMR spectroscopy provides a robust and self-validating methodology for the complete structural elucidation of complex molecules like this compound. By systematically analyzing the through-bond correlations, researchers can move beyond the limitations of 1D NMR to confidently determine the precise connectivity of the molecular framework. The predicted data and experimental workflow presented in this guide offer a comprehensive framework for the validation of this and other similarly complex aliphatic structures, ensuring the scientific integrity of research and development endeavors.

References

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed. Available at: [Link]

  • 2D NMR Spectroscopy | PPTX - Slideshare. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. Available at: [Link]

  • Development and Validation of 2D Difference Intensity Analysis for Chemical Library Screening by Protein-Detected NMR Spectroscopy - NIH. Available at: [Link]

  • nmr hsqc hmbc: Topics by Science.gov. Available at: [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. Available at: [Link]

  • 7.6: Interpreting 2-D NMR Spectra - Chemistry LibreTexts. Available at: [Link]

  • 2D NMR Solutions.pdf - Eugene E. Kwan. Available at: [Link]

  • NMR Analysis of Unknowns: An Introduction to 2D NMR Spectroscopy - ACS Publications. Available at: [Link]

  • 6-Ethyl-2-methyldecane | C13H28 | CID 43923 - PubChem - NIH. Available at: [Link]

  • Structure Determination of Alkanes Using 13C-NMR and H-NMR - Chemistry LibreTexts. Available at: [Link]

  • Ketones | OpenOChem Learn. Available at: [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

Sources

Comparative Bioactivity & Stability Guide: Branched vs. Linear Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric-Electronic Tradeoff

In drug design and chemical biology, the choice between a linear and a branched ketone is rarely a matter of simple preference; it is a strategic decision governing metabolic half-life , receptor selectivity , and toxicity profiles .

Linear ketones (e.g., 2-hexanone) generally offer superior receptor access and rapid metabolic clearance but carry higher risks of forming reactive gamma-diketone metabolites associated with neurotoxicity. Conversely, branched ketones (e.g., diisobutyl ketone, alpha-substituted analogs) utilize steric hindrance as a "metabolic shield," significantly extending half-life and preventing specific toxic activation pathways, albeit often at the cost of reduced initial receptor binding affinity due to steric clash.

This guide provides a technical comparison of these two structural classes, supported by experimental protocols and mechanistic pathway analysis.

Part 1: Physicochemical & Structural Determinants[1]

The bioactivity differences between linear and branched ketones stem fundamentally from the accessibility of the carbonyl carbon (


) and the lipophilicity changes induced by branching.
Table 1: Comparative Physicochemical Profile
ParameterLinear Ketones (e.g., 2-Hexanone)Branched Ketones (e.g., MIBK, Pinacolone)Impact on Bioactivity
Steric Parameter (

)
High (Near 0)Low (Negative values)Branched ketones resist nucleophilic attack (enzymatic or chemical).
Lipophilicity (LogP) ModerateHighBranching increases LogP, enhancing BBB permeability but potentially increasing non-specific binding.
Membrane Interaction Minimal disruptionMembrane thinning/DisorderBranched tails disrupt lipid packing, altering membrane fluidity.
Metabolic Fate Rapid Reduction/OxidationSlow/Resistant"Steric Shield" protects against rapid hepatic clearance.
Mechanistic Visualization: The Steric Shield Effect

The following diagram illustrates why branched ketones are resistant to enzymatic reduction (e.g., by KREDs or ADH). The alpha-substituents create a "cone of protection" that hinders the approach of the hydride donor (NADPH).

StericShield cluster_linear Linear Ketone (Open Access) cluster_branched Branched Ketone (Steric Block) L_Ketone Carbonyl (C=O) L_Result Rapid Reduction (Alcohol) L_Ketone->L_Result L_Enzyme Enzyme (ADH) + NADPH L_Enzyme->L_Ketone Unhindered Approach B_Ketone Carbonyl (C=O) B_Block α-Substituent (Steric Bulk) B_Enzyme Enzyme (ADH) + NADPH B_Enzyme->B_Ketone Blocked B_Result No Reaction / Slow Kinetics

Figure 1: Comparative enzymatic accessibility. Linear ketones allow rapid hydride transfer, while branched isomers sterically hinder the active site approach.

Part 2: Metabolic Stability & Toxicity Profiles
1. The Neurotoxicity Divergence (The "Gamma-Diketone" Rule)

A critical safety distinction exists between linear and branched ketones regarding neurotoxicity.

  • Linear Risk: Linear ketones like 2-hexanone are metabolized via

    
     oxidation to form 2,5-hexanedione  (a gamma-diketone). This metabolite reacts with lysine residues in neurofilaments, causing cross-linking and "giant axonal neuropathy."
    
  • Branched Safety: Branching at the carbon skeleton (e.g., Methyl Isobutyl Ketone - MIBK ) prevents the formation of the gamma-diketone structure. However, MIBK acts as a potentiator by inducing CYP450 enzymes that increase the toxicity of co-existing linear alkanes/ketones.

2. Drug Design Case Study: Erastin Analogs

In the development of ferroptosis inducers (Erastin analogs), researchers replaced a labile aldehyde group with ketones to improve stability.[1][2]

  • Linear Ketones: Improved stability over aldehydes but still susceptible to rapid reduction to inactive alcohols.

  • Branched Ketones: Introduction of alpha-branching provided the highest metabolic stability in liver microsomes (t1/2 > 45 min) while maintaining potency, effectively preventing the "metabolic soft spot" reduction.

Pathway Diagram: Toxicity & Activation

ToxicityPath Hexanone 2-Hexanone (Linear) CYP CYP450 (Omega-1 Oxidation) Hexanone->CYP MIBK MIBK (Branched) Alcohol Carbinol Metabolite (Excreted/Safe) MIBK->Alcohol Reductive Pathway Induction Enzyme Induction (Potentiation) MIBK->Induction Up-regulates Hexanediol 2,5-Hexanediol Diketone 2,5-Hexanedione (NEUROTOXIC) Hexanediol->Diketone Oxidation Neuropathy Neuropathy Diketone->Neuropathy Axonal Crosslinking CYP->Hexanediol Induction->CYP Increases Activity

Figure 2: Divergent metabolic pathways. Linear 2-hexanone is activated to a neurotoxin, whereas branched MIBK is detoxified but potentiates the linear pathway via enzyme induction.

Part 3: Experimental Protocols (Self-Validating Systems)

To empirically verify the stability and bioactivity differences described above, use the following standardized protocols.

Protocol A: Comparative Kinetic Resolution Assay (Steric Probe)

Objective: Quantify the steric hindrance factor (


) of a ketone by measuring reduction rates with a sterically sensitive Ketoreductase (KRED).
  • Reagent Prep:

    • Buffer: 100 mM Potassium Phosphate, pH 7.0.

    • Cofactor: 10 mM NADPH (freshly prepared).

    • Enzyme: Commercial broad-spectrum KRED (e.g., KRED-P1 panel) or Lactobacillus brevis ADH (LBADH).

    • Substrates: 10 mM stock of Linear Ketone (2-Hexanone) and Branched Ketone (Pinacolone) in DMSO.

  • Reaction Assembly:

    • In a 96-well UV-transparent plate, add 180 µL Buffer + 10 µL Enzyme solution.

    • Initiate reaction with 5 µL Substrate + 5 µL NADPH.

  • Detection (Real-Time):

    • Monitor absorbance at 340 nm (NADPH depletion) at 30°C for 30 minutes.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the slope.
      
    • Validation Check: If

      
      , the steric shield is effective. If ratio 
      
      
      
      , the enzyme pocket is too promiscuous (use a more restrictive enzyme variant).
Protocol B: Headspace GC-MS for Volatility & Partitioning

Objective: Compare the air-water partition coefficients (


), crucial for olfactory bioactivity and inhalation toxicology.
  • Sample Prep:

    • Prepare 10 ppm solutions of both ketones in water (simulating mucus/blood) and mineral oil (simulating lipid membranes).

    • Seal in 20 mL headspace vials.

  • Equilibration:

    • Incubate at 37°C (body temp) for 45 minutes with agitation.

  • Analysis:

    • Inject 1 mL headspace volume into GC-MS (Splitless).

    • Column: DB-624 (optimized for volatiles).

  • Interpretation:

    • Compare Peak Areas. Branched ketones typically show higher headspace concentration from aqueous phase (higher

      
      ) due to hydrophobicity, correlating with lower olfactory thresholds but higher inhalation bioavailability.
      
Part 4: Strategic Selection Guide
Design GoalRecommended StructureRationale
Long Duration of Action Branched

-substitution blocks metabolic reduction and conjugation.
High Potency (Tight Binding) Linear Minimizes steric clash within restricted receptor pockets.
CNS Penetration Branched Higher lipophilicity (LogP) aids BBB crossing.
Safety (Chronic Exposure) Branched Avoids formation of neurotoxic

-diketones (though watch for enzyme induction).
Fragrance/Odorant Linear Often provides lower detection thresholds (U-shaped curve optimal at C8).
References
  • Steric vs.

    • Rodríguez, C., et al. (2013). "Steric vs. electronic effects in the Lactobacillus brevis ADH-catalyzed bioreduction of ketones." Organic & Biomolecular Chemistry.
  • Metabolic Stability in Drug Design (Erastin)

    • Larsson, L., et al. (2016). "Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility."[1][2] ACS Chemical Biology.

  • Neurotoxicity of Hexacarbons (Linear vs Branched)

    • Abou-Donia, M. B., et al. (1985).[3][4] "Pattern of neurotoxicity of n-hexane, methyl n-butyl ketone... in hens."[3] Journal of Toxicology and Environmental Health.

  • Potentiation of Toxicity

    • ATSDR. (1999/2020). "Toxicological Profile for 2-Hexanone and Interaction with MIBK." Agency for Toxic Substances and Disease Registry.
  • Olfactory Structure-Activity Relationships

    • Laska, M., et al. (2014). "Olfactory sensitivity and odor structure-activity relationships for aliphatic ketones in CD-1 mice." Chemical Senses.

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 6-Ethyl-2-methyldecan-3-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, the precise identification of stereoisomers is a critical challenge. Molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, known as stereoisomers, can exhibit vastly different biological activities and physical properties.[1] This guide provides an in-depth comparison of spectroscopic techniques for differentiating the isomers of 6-Ethyl-2-methyldecan-3-one, a chiral ketone with multiple stereocenters.

This compound possesses two chiral centers, giving rise to four possible stereoisomers: (2R,6R), (2S,6S), (2R,6S), and (2S,6R). The (2R,6R) and (2S,6S) isomers are enantiomers, as are the (2R,6S) and (2S,6R) pairs. Any other pairing of these isomers results in diastereomers, which have different physical properties.[2][3] Differentiating between these closely related structures requires sophisticated analytical approaches. This guide will explore the utility of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Spectroscopy for this purpose, providing both theoretical background and practical experimental protocols.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. While enantiomers typically exhibit identical mass spectra under standard conditions, diastereomers can sometimes be distinguished based on differences in their fragmentation patterns, especially with "hard" ionization techniques like Electron Ionization (EI).[4][5]

Causality in Fragmentation: The three-dimensional structure of diastereomers can influence the stability of the molecular ion and the transition states of fragmentation pathways. This can lead to variations in the relative abundances of fragment ions. For this compound, key fragmentation pathways to monitor would be McLafferty rearrangements and alpha-cleavages adjacent to the carbonyl group. Subtle differences in the steric environment around the carbonyl and the chiral centers can favor certain fragmentation routes for one diastereomer over another.

Advanced MS Techniques: For a more definitive differentiation, tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) can be employed.[6] By selecting the parent ion and subjecting it to further fragmentation, subtle differences in the resulting daughter ion spectra may become apparent.

Predicted Fragmentation Differences:
Isomer PairExpected MS/MS DifferenceRationale
Enantiomers ((2R,6R) vs. (2S,6S))None under achiral conditionsEnantiomers have identical physical properties in a non-chiral environment.
Diastereomers ((2R,6R) vs. (2R,6S))Potential differences in fragment ion ratiosDifferent spatial arrangements of the ethyl and methyl groups can influence the energetics of fragmentation pathways.
Experimental Protocol: GC-MS/MS Analysis

Figure 1: Workflow for GC-MS/MS analysis of this compound isomers.

  • Sample Preparation: Dissolve the isomer mixture in a volatile organic solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.

  • Gas Chromatography:

    • Inject 1 µL of the sample into a gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column).

    • Employ a temperature program that effectively separates the diastereomers. A typical starting point would be an initial temperature of 60°C held for 2 minutes, followed by a ramp of 10°C/minute to 250°C.

  • Mass Spectrometry:

    • Couple the GC outlet to a tandem mass spectrometer operating in Electron Ionization (EI) mode.

    • Set the ionization energy to 70 eV.

    • For MS/MS analysis, select the molecular ion (m/z 200.38 for C₁₃H₂₆O) in the first quadrupole.

    • Introduce a collision gas (e.g., argon) into the collision cell to induce fragmentation.

    • Scan the second quadrupole to acquire the daughter ion spectrum.

  • Data Analysis: Compare the relative intensities of the fragment ions for each separated diastereomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment

NMR spectroscopy is arguably the most powerful technique for distinguishing between diastereomers in solution.[7][8] The different spatial arrangements of atoms in diastereomers lead to distinct chemical environments for the nuclei, resulting in different chemical shifts and coupling constants.[9]

The Diastereotopic Effect: Protons or carbons that are chemically equivalent in an achiral molecule can become diastereotopic in a chiral molecule. This means they are in different chemical environments and will have different NMR signals. For the isomers of this compound, the protons and carbons near the two chiral centers will be most affected.

Chiral Differentiating Agents: While enantiomers have identical NMR spectra in an achiral solvent, they can be distinguished by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[10][11] These agents form transient diastereomeric complexes with the enantiomers, which will then have different NMR spectra.[1][12]

Predicted NMR Spectral Differences:
TechniqueIsomer PairExpected Difference
¹H & ¹³C NMR (achiral solvent)DiastereomersDifferent chemical shifts and coupling constants for nuclei near the chiral centers.
¹H & ¹³C NMR (achiral solvent)EnantiomersIdentical spectra.
¹H & ¹³C NMR (with Chiral Solvating Agent)EnantiomersDifferent chemical shifts for nuclei in the transient diastereomeric complexes.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Analytical Methods for 6-Ethyl-2-methyldecan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the inter-laboratory validation of analytical methods for the quantification of 6-Ethyl-2-methyldecan-3-one. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for this novel compound. As we navigate the complexities of method validation, we will focus on the principles of scientific integrity, ensuring that every protocol is a self-validating system.

The Criticality of Inter-Laboratory Validation

Before any analytical method can be confidently implemented for routine use in quality control or clinical studies, it must undergo a rigorous validation process to demonstrate its fitness for purpose.[1][2] Inter-laboratory validation, also known as reproducibility, is the pinnacle of this process. It assesses the precision of a method when performed by different analysts in different laboratories, using different equipment.[1][3] This collaborative effort ensures that the method is transferable and will yield consistent and reliable results regardless of the testing environment.

This guide will compare two common analytical techniques for the quantification of ketones: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. We will delve into the design of a hypothetical inter-laboratory study, present detailed experimental protocols, and analyze the resulting performance data.

Designing the Inter-Laboratory Study: A Blueprint for Reliability

The foundation of a successful inter-laboratory study lies in its meticulous design. The objective is to challenge the analytical method with a variety of real-world variables.

Participant Selection: A minimum of three independent laboratories should be recruited to participate in the study. These laboratories should represent a range of typical analytical environments, with variations in instrumentation, reagent sources, and analyst experience.

Standardized Materials: A central organizing body will be responsible for the preparation and distribution of all necessary materials to ensure consistency. This includes:

  • A well-characterized primary reference standard of this compound.

  • Homogenized and stabilized bulk samples of the drug substance or product containing this compound at three different concentration levels (low, medium, and high).

  • A detailed analytical method protocol.

  • Standardized reporting templates.

The Validation Protocol: A comprehensive validation protocol should be established before the study commences.[1] This document will outline the scope of the study, the analytical procedures to be validated, the performance characteristics to be evaluated, and the acceptance criteria.[1]

Inter_Laboratory_Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Method Execution & Data Collection cluster_analysis Phase 3: Data Analysis & Reporting cluster_decision Phase 4: Decision & Implementation start Define Analytical Target Profile (ATP) protocol Develop Validation Protocol (ICH Q2) start->protocol Define purpose & performance a participants Recruit Participating Laboratories (≥3) protocol->participants materials Prepare & Distribute Standardized Materials participants->materials execution Laboratories Execute Analytical Method materials->execution data_collection Collect Raw Data (e.g., chromatograms, peak areas) execution->data_collection statistical_analysis Centralized Statistical Analysis (ANOVA) data_collection->statistical_analysis performance_evaluation Evaluate Performance Characteristics statistical_analysis->performance_evaluation Assess precision, accuracy, etc. report Generate Final Validation Report performance_evaluation->report decision Method Deemed Fit for Purpose? report->decision implementation Implement Validated Method for Routine Use decision->implementation Yes revision Method Revision & Re-validation decision->revision No

Caption: A workflow diagram illustrating the key phases of an inter-laboratory validation study.

Method Comparison: GC-MS vs. HPLC-UV

The choice of analytical technique is paramount and depends on the physicochemical properties of the analyte and the intended application of the method. For a ketone like this compound, both GC-MS and HPLC are viable options.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] It offers high separation efficiency and provides structural information through mass spectrometry, enhancing specificity.

Experimental Protocol: GC-MS

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound reference standard and dissolve in 25 mL of a suitable solvent like dichloromethane or hexane to prepare a 1 mg/mL stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range.

    • For the provided bulk samples, accurately weigh an amount equivalent to approximately 10 mg of this compound and dissolve in 10 mL of the chosen solvent.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound. A full scan mode will be used for initial identification.

Causality Behind Experimental Choices:

  • The choice of a non-polar column like HP-5ms is based on the expected volatility and relatively non-polar nature of the target analyte.

  • The temperature program is designed to ensure good separation from potential impurities while keeping the run time efficient.

  • SIM mode is employed for quantification to enhance sensitivity and selectivity by reducing background noise.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For less volatile or thermally labile ketones, HPLC is a suitable alternative.[5][6] Since ketones often lack a strong chromophore for UV detection, derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH) is a common strategy to enhance their detectability.[5][7]

Experimental Protocol: HPLC-UV with DNPH Derivatization

  • Derivatization Reagent Preparation:

    • Prepare a solution of 2,4-dinitrophenylhydrazine in a mixture of acetonitrile and a small amount of strong acid (e.g., phosphoric acid).

  • Sample Preparation and Derivatization:

    • Prepare a stock solution and calibration standards of this compound in acetonitrile.

    • To an aliquot of each standard and sample solution, add an excess of the DNPH reagent.

    • Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a defined period (e.g., 1 hour) to form the 2,4-dinitrophenylhydrazone derivative.

    • Quench the reaction and dilute the samples with the mobile phase.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System (or equivalent).

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Diode Array Detector (DAD) monitoring at the wavelength of maximum absorbance for the DNPH derivative (typically around 365 nm).[5]

Causality Behind Experimental Choices:

  • DNPH derivatization is a well-established and reliable method for the analysis of carbonyl compounds, providing a stable derivative with a strong UV chromophore.[5][7]

  • A C18 reversed-phase column is ideal for separating the relatively non-polar DNPH derivatives.

  • Gradient elution is necessary to effectively separate the target analyte from other derivatized compounds and unreacted DNPH.

Performance Data Comparison

The following tables summarize the hypothetical performance data obtained from the inter-laboratory study for the two analytical methods. The acceptance criteria are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][8]

Table 1: Linearity and Range

ParameterGC-MSHPLC-UV (with Derivatization)Acceptance Criteria
Correlation Coefficient (r²) > 0.998> 0.999≥ 0.995
Validated Range (µg/mL) 1 - 1000.5 - 5080-120% of test concentration[8]

Table 2: Accuracy

Concentration LevelGC-MS (% Recovery)HPLC-UV (% Recovery)Acceptance Criteria
Low 99.2 ± 1.5%100.5 ± 1.2%98.0 - 102.0%
Medium 100.1 ± 1.1%99.8 ± 0.9%98.0 - 102.0%
High 99.5 ± 1.3%100.2 ± 1.0%98.0 - 102.0%

Table 3: Precision

ParameterGC-MS (% RSD)HPLC-UV (% RSD)Acceptance Criteria
Repeatability (Intra-assay) ≤ 1.5%≤ 1.0%≤ 2.0%
Intermediate Precision ≤ 2.0%≤ 1.5%≤ 3.0%
Reproducibility (Inter-laboratory) ≤ 3.5%≤ 2.8%≤ 5.0%

Table 4: Detection and Quantitation Limits

ParameterGC-MSHPLC-UV (with Derivatization)
Limit of Detection (LOD) 0.3 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 µg/mL

Method Selection and Justification

Method_Selection_Decision_Tree start Start: Need to Quantify This compound volatility_check Is the analyte sufficiently volatile and thermally stable? start->volatility_check gc_ms_path GC-MS Method volatility_check->gc_ms_path Yes hplc_path HPLC-UV Method (with Derivatization) volatility_check->hplc_path No specificity_check_gc Is high specificity from mass fragmentation required? gc_ms_path->specificity_check_gc sensitivity_check_hplc Is the highest sensitivity (sub-µg/mL) required? hplc_path->sensitivity_check_hplc select_gc_ms Select GC-MS specificity_check_gc->select_gc_ms Yes select_hplc Select HPLC-UV specificity_check_gc->select_hplc No (if HPLC sensitivity is sufficient) sensitivity_check_hplc->select_gc_ms No (if GC-MS meets requirements) sensitivity_check_hplc->select_hplc Yes

Sources

A Researcher's Guide to the Selective Reduction of Sterically Hindered Ketones

Author: BenchChem Technical Support Team. Date: February 2026

The reduction of a carbonyl group is a cornerstone transformation in organic synthesis. However, when the ketone is sterically encumbered, this seemingly straightforward reaction presents a significant challenge. Bulky substituents flanking the carbonyl carbon can impede the approach of reducing agents, leading to sluggish reactions, harsh required conditions, or a lack of stereoselectivity. This guide provides a comparative analysis of key methodologies for the reduction of sterically hindered ketones, offering insights into the mechanistic rationale, practical application, and expected outcomes to aid researchers in selecting the optimal strategy.

The Challenge of Steric Hindrance

Steric hindrance around a carbonyl group dictates the feasibility and stereochemical outcome of its reduction. For a nucleophilic hydride reagent to react, it must approach the electrophilic carbonyl carbon. In a hindered ketone, particularly within a rigid cyclic framework, the pathways for this approach are not equivalent. One face of the carbonyl is often shielded by bulky axial substituents or adjacent groups, forcing the reagent to attack from the less hindered face. This principle, known as "steric approach control," is fundamental to understanding and predicting the stereoselectivity of these reductions.[1]

G cluster_ketone Sterically Hindered Ketone ketone R(R')C=O hindrance Steric Bulk less_stable_alcohol less_stable_alcohol ketone->less_stable_alcohol Forms Faster more_stable_alcohol more_stable_alcohol ketone->more_stable_alcohol Forms Slower bulky_hydride bulky_hydride bulky_hydride->ketone Equatorial Attack (Less Hindered) small_hydride small_hydride small_hydride->ketone Axial Attack (More Hindered but leads to stable product) caption Steric Approach Control in Ketone Reduction.

Metal Hydride Reductions: The Bulky Reagent Advantage

Metal hydrides are the most common class of reagents for ketone reduction. While standard reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for simple ketones, their small size often leads to poor selectivity with hindered substrates.[2][3] To overcome this, a class of sterically demanding hydride reagents, the trialkylborohydrides, was developed.

L-Selectride (lithium tri-sec-butylborohydride) and its potassium analogue, K-Selectride, are powerful and highly stereoselective reducing agents.[4][5] Their efficacy stems from the three bulky sec-butyl groups attached to the boron atom, which dramatically increase the steric profile of the hydride source.[5][6]

Causality Behind Experimental Choice: The immense steric bulk of the Selectride reagent prevents it from approaching the carbonyl from the more hindered face. It is forced to deliver the hydride from the most accessible trajectory, resulting in high diastereoselectivity, often favoring the thermodynamically less stable alcohol (the "kinetic" product).[7] This predictable selectivity is invaluable in complex molecule synthesis. For example, the reduction of 4-tert-butylcyclohexanone with L-Selectride yields almost exclusively the cis alcohol (axial -OH), the kinetic product, whereas reduction with the less hindered LiAlH₄ gives predominantly the trans alcohol (equatorial -OH), the thermodynamic product.[7] Similarly, K-Selectride has been shown to selectively reduce 3-oxo-steroids to the axial alcohol, leaving ketone groups at other, more hindered positions untouched.[8]

SubstrateReagentConditionsProduct Ratio (Kinetic:Thermodynamic)YieldReference
4-tert-butylcyclohexanoneLiAlH₄Diethyl Ether10:90 (cis:trans)>95%[7]
4-tert-butylcyclohexanoneL-Selectride®THF, -78 °C98:2 (cis:trans)>95%[7]
CamphorNaBH₄Methanol9:91 (Borneol:Isoborneol)~90%[9][10]
5α-Androstane-3,17-dioneK-Selectride®THF, -78 °CSelective reduction to 3α-ol, 3β-ol88% (3α), 5% (3β)[8]

This protocol is a representative example for achieving high diastereoselectivity.

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with the sterically hindered ketone (1.0 equiv).

  • Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the substrate under a positive pressure of nitrogen.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: L-Selectride (typically 1.1-1.5 equiv, as a 1.0 M solution in THF) is added dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.[11]

  • Reaction Monitoring: The reaction is stirred at -78 °C for 1-3 hours.[11] Progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, the reaction is quenched by the slow, dropwise addition of water, followed by aqueous sodium hydroxide (e.g., 3 M) and then hydrogen peroxide (30% solution). This step is crucial for decomposing the borane byproducts.

  • Workup: The mixture is allowed to warm to room temperature and stirred for an hour. The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired alcohol.

Catalytic Hydrogenation: Milder Alternatives

Catalytic hydrogenation offers a greener and more atom-economical approach to reduction, using molecular hydrogen (H₂) or a hydrogen donor in the presence of a metal catalyst.[12][13]

  • Heterogeneous Catalysis: Reagents like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) are workhorses in organic synthesis. However, for sterically hindered ketones, they often require harsh conditions (high pressures and temperatures) to achieve reasonable reaction rates.[14] The bulky substrate may struggle to adsorb onto the catalyst's surface, limiting efficiency.[15]

  • Homogeneous Catalysis & Transfer Hydrogenation: Homogeneous catalysts, which are soluble in the reaction medium, can offer superior performance for challenging substrates. Asymmetric Transfer Hydrogenation (ATH), pioneered by Noyori, is particularly noteworthy.[16] These reactions typically use a ruthenium or iron catalyst with a chiral ligand and a readily available hydrogen source like isopropanol or formic acid.[17][18]

Causality Behind Experimental Choice: The success of catalysts like the Noyori-type systems lies in their "metal-ligand bifunctional" mechanism.[19] The reaction does not involve direct hydride transfer from the metal alone. Instead, the substrate interacts with the catalyst, and hydrogen is transferred concertedly from both the metal (as a hydride, H⁻) and the ligand (as a proton, H⁺). This outer-sphere mechanism avoids the need for direct coordination of the bulky ketone to a crowded metal center, thus bypassing the steric limitations of other methods.[19]

G cluster_cycle Catalytic Cycle catalyst [Ru]-NH (Precatalyst) active_catalyst [Ru]-H (Active Hydride) catalyst->active_catalyst Base h_acceptor (CH₃)₂C=O (Byproduct) transition_state Outer-Sphere Transition State active_catalyst->transition_state + Ketone ketone R₂C=O (Ketone) h_donor (CH₃)₂CHOH (H-Donor) alcohol R₂CH-OH (Product) transition_state->alcohol H₂ Transfer alcohol->catalyst + H-Donor caption Simplified Noyori Asymmetric Transfer Hydrogenation.

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), the ruthenium catalyst (e.g., RuCl₂(chiral diamine)(arene), 0.1-1 mol%) is added.

  • Solvent and Base: Anhydrous isopropanol (which serves as both solvent and hydrogen donor) is added, followed by a base (e.g., potassium tert-butoxide or potassium hydroxide, 2-5 mol%). The mixture is stirred at a set temperature (e.g., 50 °C) for a short period to activate the catalyst.

  • Substrate Addition: The sterically hindered ketone (1.0 equiv) is added to the activated catalyst mixture.

  • Reaction: The reaction is stirred at the specified temperature for several hours to days, with progress monitored by an appropriate analytical technique (GC, LC-MS, or TLC).

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting chiral alcohol is purified by column chromatography or crystallization.

Summary and Recommendations

The choice of reducing agent for a sterically hindered ketone is a critical decision that impacts yield, stereoselectivity, and operational complexity.

MethodReagent/CatalystConditionsStereoselectivityAdvantagesDisadvantages
Bulky Hydrides L-Selectride®, K-Selectride®Stoichiometric, -78 °CExcellent, predictable (kinetic control)High reactivity, excellent and predictable stereoselectivity.[5][7]Stoichiometric waste, cryogenic temperatures required, moisture sensitive.
Standard Hydrides NaBH₄, LiAlH₄Stoichiometric, 0 °C to RTPoor to moderateInexpensive, easy workup (NaBH₄).[3]Low selectivity for hindered ketones, LiAlH₄ is highly reactive and dangerous.[2]
Transfer Hydrogenation Ru or Fe complexes + H-donorCatalytic, RT to 80 °CGood to ExcellentCatalytic, mild conditions, high enantioselectivity possible with chiral ligands.[17]Catalyst can be expensive, may require inert atmosphere, longer reaction times.
Heterogeneous Hydrogenation Pd/C, PtO₂, Raney Ni + H₂Catalytic, high P/TSubstrate dependent, often poorAtom economical (H₂), product is clean.Requires high pressure/temperature for hindered substrates, risk of over-reduction.[15]

Final Recommendations:

  • For maximum diastereoselectivity where the kinetic product is desired, L-Selectride or K-Selectride is the superior choice. The predictable outcome based on steric approach control makes it a reliable tool for complex synthesis.

  • For developing a greener, more scalable process , particularly if a chiral alcohol is the target, Asymmetric Transfer Hydrogenation is the state-of-the-art method. While requiring more initial optimization, its catalytic nature and milder conditions are highly advantageous.

  • Standard hydrides (NaBH₄, LiAlH₄) should generally be avoided for hindered ketones unless stereoselectivity is not a concern or if the thermodynamic product is exclusively desired and achievable.

By understanding the interplay between substrate sterics and reagent design, researchers can effectively navigate the challenges of reducing hindered ketones and achieve their desired synthetic outcomes with precision and efficiency.

References

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  • Reddit. (2021). What's a good reducing agent for a sterically hindered ketone?. r/OrganicChemistry. [Link]

  • Gondos, G., & Orr, J. C. (1982). Stereoselective and Regioselective Reduction of Steroid Ketones by Potassium Tri (R,S-s-butyl) borohydride. Journal of the Chemical Society, Chemical Communications, (23), 1453-1454. [Link]

  • Samec, J. S. M., et al. (2006). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. PMC. [Link]

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  • Morris, R. H., et al. (2017). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 46(3), 759-769. [Link]

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